2,2-Diethoxyethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLEAOXCZIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060945 | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-36-3 | |
| Record name | Aminoacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethoxyethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Diethoxyethylamine (CAS 645-36-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2-Diethoxyethylamine (CAS 645-36-3). All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Visual diagrams created using Graphviz are included to illustrate reaction pathways and experimental workflows.
Core Properties
This compound, also known as aminoacetaldehyde diethyl acetal, is a versatile primary amine and a valuable building block in organic synthesis.[1][2][3] Its unique structure, featuring a protected aldehyde functionality, makes it a key intermediate in the construction of various nitrogen-containing heterocycles.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 645-36-3 | [1][4] |
| Molecular Formula | C6H15NO2 | [1][5] |
| Molecular Weight | 133.19 g/mol | [1][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][6][7] |
| Boiling Point | 162-163 °C | [1][4][6][8] |
| Melting Point | <-78 °C | [1][6][7] |
| Density | 0.916 g/mL at 25 °C | [4][6][8] |
| Refractive Index (n20/D) | 1.416-1.418 | [1][4][8] |
| Solubility | Soluble in water | [1][6] |
| Flash Point | 45 °C | [1][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data Availability |
| ¹H NMR | Available, characteristic peaks for ethoxy and aminoethyl groups. |
| ¹³C NMR | Available. |
| Mass Spectrometry (MS) | Available. |
| Infrared (IR) Spectroscopy | Available. |
Safety and Handling
This compound is a flammable and corrosive liquid that requires careful handling.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Danger | H226: Flammable liquid and vapor.[9] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[9] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[9] |
Safe Handling and Storage
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools.[10] Avoid breathing mist, vapors, or spray.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[7][10] Store in a flammables area.[1]
-
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]
Applications in Synthesis
This compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. Its primary amine functionality is essential for initial imine formation in several named reactions.[11]
Synthesis of Isoquinolines: The Pomeranz-Fritsch Reaction
A primary application of this compound is in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines.[11] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and this compound.[11]
Synthesis of Imidazole Derivatives
This compound is a valuable building block for imidazole-containing compounds.[1] It can be used to synthesize 2-mercaptoimidazoles, which exhibit potential antithyroid activity.[11]
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving this compound.
Generalized Protocol for the Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes a general procedure for the synthesis of isoquinoline from an aromatic aldehyde and this compound.
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq) and this compound (1.05 eq).
-
Stir the mixture at room temperature. The reaction can often be performed neat (without a solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
The crude benzalaminoacetal is typically used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
To a separate flask containing a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), carefully add the crude benzalaminoacetal from Step 1 while maintaining a controlled temperature (e.g., using an ice bath).
-
Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for several hours.
-
Monitor the reaction for the formation of the isoquinoline product.
-
After the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH > 10.
-
Extract the isoquinoline product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired isoquinoline.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 2,2-Diethoxyethylamine: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethoxyethylamine, also known as aminoacetaldehyde diethyl acetal (B89532), is a primary amine and a stable precursor to aminoacetaldehyde. Its unique structure, featuring a protected aldehyde group, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols relevant to pharmaceutical research and development.
Core Molecular and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₁₅NO₂ | [2][3] |
| Molecular Weight | 133.19 g/mol | [2] |
| IUPAC Name | 2,2-diethoxyethanamine | [2] |
| CAS Number | 645-36-3 | [2] |
| Density | 0.916 g/mL at 25 °C | |
| Boiling Point | 162-163 °C | |
| Melting Point | -78 °C | |
| Flash Point | 45 °C | [1] |
| Refractive Index | 1.417 (at 20 °C) | |
| Solubility | Soluble in water | [4] |
Chemical Reactivity and Stability
This compound is stable under normal temperatures and pressures.[5] The acetal group is stable under basic conditions but is susceptible to hydrolysis in the presence of acid, which unmasks the aldehyde functionality. This reactivity is central to its utility in synthesis. The primary amine group exhibits typical nucleophilic character, readily participating in reactions such as imine formation.
The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere to prevent degradation.[6]
Key Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical scaffolds. Its bifunctional nature allows it to be a linchpin in forming complex heterocyclic systems.
Isoquinoline (B145761) Synthesis via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing the isoquinoline core, a structure present in numerous alkaloids and pharmacologically active compounds like the vasodilator papaverine.[5][7] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) derivative with this compound.[5]
Synthesis of Imidazole Derivatives
Aminoacetaldehyde diethyl acetal serves as a building block for various imidazole-containing compounds.[3] Imidazoles are a class of heterocycles of great importance in medicinal chemistry, found in drugs such as the antifungal agent ketoconazole (B1673606) and the proton-pump inhibitor omeprazole.
Precursor for Praziquantel (B144689) Synthesis
This compound (or its dimethyl acetal equivalent) is a key intermediate in several synthetic routes to Praziquantel, an essential anthelmintic drug used to treat schistosomiasis and other parasitic worm infections. It is typically used to introduce a protected two-carbon unit that is later involved in the formation of the pyrazinoisoquinoline ring system of the final drug.
Experimental Protocols
The following protocols are illustrative examples of how this compound is used in key synthetic transformations.
Protocol 1: General Procedure for the Pomeranz-Fritsch Synthesis of an Isoquinoline Derivative
This two-step procedure outlines the formation of the Schiff base intermediate followed by acid-catalyzed cyclization.
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
In a round-bottom flask, dissolve the desired substituted benzaldehyde (1.0 mole equivalent) in anhydrous ethanol.
-
Add this compound (1.0 mole equivalent) to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
In a separate flask equipped with a dropping funnel and magnetic stirrer, place concentrated sulfuric acid (or polyphosphoric acid) and cool it in an ice bath to 0-10 °C.
-
Slowly add the crude benzalaminoacetal from Step 1 to the stirred acid, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (conditions vary depending on the substrate) to drive the cyclization.
-
Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to a pH > 10.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to afford the desired isoquinoline derivative.
Protocol 2: Synthesis of a Praziquantel Intermediate
This protocol describes the amination of 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal (a close analogue, procedure adaptable for the diethyl acetal).
-
Combine 2-chloro-N-phenethylacetamide (1.0 mole equivalent), aminoacetaldehyde dimethyl acetal (1.25 mole equivalents), and sodium carbonate (1.3 mole equivalents) in a reaction vessel.
-
Stir the mixture at 90-100°C for 5 hours.
-
After cooling to room temperature, dilute the resulting oil with dichloromethane.
-
Wash the organic phase with water and then with brine.
-
The resulting organic solution containing the intermediate, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, can be carried forward to the next cyclization step.
Safety and Handling
This compound is a flammable liquid and vapor.[5] It can cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its ability to serve as a stable and effective aminoacetaldehyde synthon provides a reliable pathway for the synthesis of complex nitrogen-containing heterocycles, including the medicinally significant isoquinoline and pyrazinoisoquinoline scaffolds. A thorough understanding of its properties, reactivity, and handling is essential for its effective application in drug discovery and development programs.
References
- 1. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Physical properties of 2,2-Diethoxyethylamine (boiling point, density)
This technical guide provides an in-depth overview of the key physical properties of 2,2-diethoxyethylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a visualization of the compound-property relationship.
Core Physical Properties
This compound, also known as aminoacetaldehyde diethyl acetal, is a colorless liquid with the chemical formula C₆H₁₅NO₂.[1][2] It serves as a valuable synthetic intermediate in the preparation of various chemical compounds.[1][3]
Quantitative Data Summary
The boiling point and density of this compound have been reported in various sources. A summary of these values is presented in the table below for easy reference and comparison.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 162-163 °C | at standard atmospheric pressure | [1][3][4][5][6][7] |
| 163 °C | at standard atmospheric pressure | [2][8] | |
| 161-163 °C | at standard atmospheric pressure | ||
| 436.2 K (163.05 °C) | Not specified | [9] | |
| Density | 0.916 g/mL | at 25 °C | [5][7][10] |
| 0.916 g/cm³ | Not specified | [4] | |
| 0.9152 g/cm³ | Not specified | [2] | |
| 0.92 | Specific Gravity (20/20) | [8] |
Experimental Protocols
Accurate determination of physical properties is crucial for the proper handling, application, and process design involving chemical compounds. Standardized methods ensure reproducibility and comparability of data.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][9] For volatile organic liquids like this compound, the distillation range method is a standard approach.
Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids
This method is suitable for liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[1][8]
Apparatus:
-
Distillation flask
-
Condenser
-
Heating source (e.g., heating mantle)
-
Calibrated thermometer or temperature sensor
-
Graduated cylinder for collecting the distillate
Procedure:
-
A measured volume of the liquid sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.
-
The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.
-
The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the dry point.
-
The boiling range is reported, which provides an indication of the substance's purity.
A simpler, micro-scale method often used in research labs is the capillary method .[2][11] In this technique, a small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.[2][12]
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. For liquids, several methods are available for accurate density measurement.
Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method is widely used for petroleum products and other liquids and offers high precision.[3][4][5]
Principle: The method utilizes an oscillating U-tube. A small volume of the liquid sample (approximately 1-2 mL) is introduced into a temperature-controlled U-tube.[5][13] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[5]
Procedure:
-
The digital density meter is calibrated using certified reference standards (e.g., dry air and pure water).
-
The sample is injected into the oscillating U-tube, ensuring no air bubbles are present.[3]
-
The instrument measures the oscillation period and calculates the density at the specified temperature.
-
The result is displayed digitally.
Other common methods for determining the density of a liquid include the use of:
-
Pycnometers: A glass flask with a precisely known volume. The density is calculated from the mass of the liquid that fills the pycnometer.[14]
-
Hydrometers: A weighted, sealed glass tube that floats in the liquid. The density is read from a calibrated scale on the stem of the hydrometer at the point where the liquid surface meets it.[14]
Logical Relationship Visualization
The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties.
Caption: Relationship between this compound and its physical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. store.astm.org [store.astm.org]
- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 14. mt.com [mt.com]
2,2-Diethoxyethylamine solubility characteristics
An In-depth Technical Guide to the Solubility Characteristics of 2,2-Diethoxyethylamine
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 645-36-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in chemical synthesis and drug development who utilize this compound in their work. This guide details the physicochemical properties that govern its solubility and presents available data in a structured format.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a chemical structure that dictates its behavior in various solvents.[1][2] Its key physical and chemical properties are summarized in the table below. The presence of a primary amine and two ether functional groups allows for hydrogen bonding, which significantly influences its solubility profile.
| Property | Value | Reference(s) |
| Molecular Formula | C6H15NO2 | [1] |
| Molecular Weight | 133.19 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 162-163 °C | [1][2][4] |
| Melting Point | -78 °C | [1][2][3] |
| Density | 0.916 g/mL at 25 °C | [1][2][4] |
| Refractive Index | n20/D 1.417 | [1][2][4] |
| pKa | 8.47 (of the conjugate acid) | [1][3] |
| Flash Point | 45 °C (114 °F) | [1][2][3] |
Solubility Characteristics
The solubility of this compound is a critical parameter for its application in synthesis and formulation. Its amphiphilic nature, stemming from the polar amine and ether groups combined with nonpolar ethyl groups, results in a distinct solubility profile.
Qualitative Solubility Data
The compound is readily soluble in water.[1][5][6] This is primarily due to the formation of hydrogen bonds between the amine's nitrogen and ether's oxygen atoms with water molecules. Its solubility in organic solvents is more limited.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][2][5][6] |
| Chloroform | Slightly Soluble | [1][3] |
| Ethyl Acetate | Slightly Soluble | [1][3] |
The structural features governing this solubility are illustrated below.
Figure 1: Chemical structure and key functional groups.
The interplay between the hydrophilic amine/ether groups and the hydrophobic ethyl groups is key to understanding its miscibility.
Figure 2: Logical relationship of structure to solubility.
Experimental Protocol for Solubility Determination
While specific experimental data for this compound is not widely published, a standard protocol for determining the solubility of a liquid amine can be employed. The following outlines a general method for qualitative and semi-quantitative assessment.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, acetone, toluene, hexane)
-
Calibrated pipettes and volumetric flasks
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or shaker
-
Visual inspection system (e.g., light box with a dark background)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis
General Experimental Workflow
The process involves systematically adding the solute to a fixed volume of solvent and observing the point of saturation.
Figure 3: Experimental workflow for solubility determination.
Procedure
-
Preparation : Add a precise volume (e.g., 10.0 mL) of the chosen solvent to a series of clean, dry vials.
-
Initial Solute Addition : To each vial, add a small, known amount of this compound.
-
Equilibration : Seal the vials and agitate them using a vortex mixer for 1-2 minutes. Place the vials in a temperature-controlled shaker or bath (e.g., at 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Observation : After equilibration, visually inspect the samples against a light and dark background for any signs of insolubility, such as cloudiness, precipitation, or phase separation.
-
Semi-Quantitative Determination : Continue adding known increments of the solute to the vials that show complete dissolution, repeating steps 3 and 4 until saturation is observed. The total amount of solute added before saturation provides a semi-quantitative measure of solubility.
-
Quantitative Measurement : For precise quantification, prepare a saturated solution and allow it to equilibrate. Carefully extract a sample from the supernatant, ensuring no undissolved solute is included. Dilute the sample appropriately and analyze its concentration using a calibrated analytical method like GC or HPLC.
References
- 1. This compound | 645-36-3 [chemicalbook.com]
- 2. This compound, CAS No. 645-36-3 - iChemical [ichemical.com]
- 3. 645-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound(645-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. CAS # 645-36-3, this compound, Aminoacetaldehyde diethyl acetal - chemBlink [ww.chemblink.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 2,2-Diethoxyethylamine
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diethoxyethylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, a detailed experimental protocol, and a visual representation of the molecular structure and its proton environments.
Introduction to this compound
This compound, also known as aminoacetaldehyde diethyl acetal, is a versatile primary amine and a valuable building block in organic synthesis. Its chemical structure consists of a central methine (CH) group bonded to a methyleneamine group (-CH2NH2) and two ethoxy groups (-OCH2CH3). This unique arrangement of functional groups gives rise to a distinct 1H NMR spectrum, which is a powerful tool for its identification and purity assessment.
Molecular Structure:
-
IUPAC Name: 2,2-diethoxyethan-1-amine[1]
-
CAS Number: 645-36-3
-
Molecular Formula: C6H15NO2[1]
-
Molecular Weight: 133.19 g/mol [1]
-
SMILES: CCOC(CN)OCC[1]
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule.
Table 1: Summary of 1H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(OCH2CH3)2 (acetal proton) | 4.42 | Triplet (t) | 5.4 | 1H |
| -OCH2 CH3 (methylene protons) | 3.68 - 3.56 | Multiplet (m) | - | 4H |
| CH2 NH2 (methylene protons) | 2.78 | Doublet (d) | 5.4 | 2H |
| -NH2 (amine protons) | 1.26 | Singlet (s) | - | 2H |
| -OCH2CH3 (methyl protons) | 1.23 | Triplet (t) | 7.1 | 6H |
Note: The multiplet for the -OCH2CH3 protons arises from the diastereotopic nature of these protons and their coupling to the adjacent methyl protons.
Experimental Protocol
While a specific, detailed experimental protocol for the acquisition of the cited spectrum is not publicly available, a general procedure for obtaining a 1H NMR spectrum of a liquid amine sample is provided below. The instrument mentioned in one of the sources is a Varian A-60D NMR spectrometer.[1]
3.1. Sample Preparation
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The appropriate acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
-
The 1H NMR spectrum is acquired at a specified frequency (e.g., 60 MHz, 300 MHz, or 500 MHz).
3.3. Data Processing
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the TMS signal.
-
The integration of each signal is calculated to determine the relative number of protons.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and labels the distinct proton environments corresponding to the signals observed in the 1H NMR spectrum.
Figure 1. Chemical structure of this compound with proton assignments.
References
Technical Guide: ¹³C NMR Spectral Analysis of 2,2-Diethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-diethoxyethylamine. Due to the proprietary nature of spectral databases, this guide outlines the expected spectral characteristics and provides a detailed experimental protocol for data acquisition.
Data Presentation
While the specific experimental ¹³C NMR data for this compound is curated in spectral databases such as SpectraBase, the following table summarizes the expected chemical shifts for each carbon atom based on typical ranges for similar functional groups.[1][2] These assignments are for illustrative purposes and would be confirmed by experimental data.
| Carbon Atom | Assignment | Expected Chemical Shift (δ) in ppm |
| C1 | -CH(O-)₂ (acetal) | 90 - 105 |
| C2 | -CH₂-NH₂ (aminomethylene) | 37 - 50 |
| C3 | -O-CH₂-CH₃ (ethoxy methylene) | 60 - 70 |
| C4 | -CH₃ (ethoxy methyl) | 10 - 20 |
Experimental Protocols
The following is a detailed protocol for the acquisition of a ¹³C NMR spectrum of this compound, synthesized from established methodologies for amines and related small molecules.[3]
Sample Preparation
-
Sample Quantity: Weigh approximately 50-100 mg of high-purity this compound. A higher concentration is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar amines due to its good solubilizing properties and well-characterized residual solvent peak.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[1]
Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or similar pulse sequence) should be performed.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei.
-
Number of Scans (NS): A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: The Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak identification and integration.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled according to the assignments in the data table.
Caption: Chemical structure of this compound with ¹³C assignments.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Diethoxyethylamine
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-diethoxyethylamine, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a functional group analysis based on its IR spectrum.
Core Analysis: Interpreting the Vibrational Spectrum
This compound (C₆H₁₅NO₂) is a molecule containing a primary amine (-NH₂) and two ether (C-O-C) functional groups. Its infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of these groups, as well as the hydrocarbon backbone.
The analysis of the IR spectrum of this compound allows for the identification and confirmation of its chemical structure. The key vibrational modes include N-H stretching of the primary amine, C-O stretching of the ether linkages, and various C-H stretching and bending vibrations.
Data Presentation: Quantitative IR Spectral Data
The following table summarizes the principal absorption bands observed in the gas-phase IR spectrum of this compound. This data is compiled from publicly available spectral databases.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3385 | Weak | Asymmetric N-H stretch (primary amine) |
| 3300 | Weak | Symmetric N-H stretch (primary amine) |
| 2975 | Strong | Asymmetric C-H stretch (CH₃) |
| 2930 | Strong | Asymmetric C-H stretch (CH₂) |
| 2875 | Medium | Symmetric C-H stretch (CH₃ and CH₂) |
| 1610 | Weak | N-H scissoring (bending) (primary amine) |
| 1475 | Medium | C-H bending (CH₂) |
| 1445 | Medium | Asymmetric C-H bending (CH₃) |
| 1380 | Medium | Symmetric C-H bending (CH₃) |
| 1125 | Strong | Asymmetric C-O-C stretch (ether) |
| 1060 | Strong | Symmetric C-O-C stretch (ether) |
| 840 | Weak-Medium | N-H wagging (primary amine) |
Experimental Protocols
The acquisition of an infrared spectrum for a liquid sample like this compound can be performed using several standard techniques. The "neat" liquid method is commonly employed due to its simplicity.
Method 1: Neat Liquid Analysis using Salt Plates
This is a common and straightforward method for obtaining the IR spectrum of a pure liquid sample.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or chloroform)
-
Kimwipes or other lint-free tissue
-
Sample holder for the spectrometer
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Preparation: Place one to two drops of the neat this compound liquid onto the center of one salt plate.[1][2][3]
-
Assembling the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[1][2]
-
Mounting the Sample: Secure the salt plate assembly in the spectrometer's sample holder.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[4]
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[2]
Method 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is another powerful technique for analyzing liquid samples with minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Dropper or pipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
Background Spectrum: With the clean and dry ATR crystal in place, collect a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[4]
-
Spectrum Acquisition: Acquire the IR spectrum. The IR beam interacts with the sample at the surface of the crystal.[4]
-
Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for IR spectral analysis and the correlation between the functional groups of this compound and their characteristic IR absorptions.
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Caption: Correlation of functional groups in this compound with IR absorption regions.
Interpretation of Key Spectral Features
-
N-H Vibrations: The presence of a primary amine is confirmed by the pair of weak to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6][7][8] The N-H bending (scissoring) vibration is typically observed as a weak band around 1610 cm⁻¹.[6][8] A broader, weaker absorption due to N-H wagging can also be seen in the 665-910 cm⁻¹ range.[8]
-
C-O Vibrations: The ether functional groups give rise to strong C-O stretching absorptions.[9][10][11][12] For aliphatic ethers like this compound, a prominent C-O-C stretching band is expected in the 1050-1150 cm⁻¹ region.[9][12] The spectrum shows strong absorptions around 1125 cm⁻¹ and 1060 cm⁻¹, characteristic of the asymmetric and symmetric C-O stretching modes, respectively.
-
C-H Vibrations: The aliphatic ethyl and methylene (B1212753) groups produce characteristic C-H stretching and bending vibrations. Strong C-H stretching bands are observed between 2850 and 3000 cm⁻¹.[13] C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1480 cm⁻¹ range.[13]
Conclusion
The infrared spectrum of this compound provides a distinct fingerprint that is highly useful for its identification and structural verification. The key spectral features align well with the expected vibrational modes for a primary amine and two ether functional groups. The experimental protocols outlined provide a reliable means of obtaining high-quality spectra for this and similar liquid-phase compounds. This guide serves as a valuable resource for scientists and researchers engaged in the analysis and characterization of such molecules.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. wikieducator.org [wikieducator.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
Mass Spectrometry of 2,2-Diethoxyethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2-Diethoxyethylamine, a versatile primary amine and acetal (B89532) used as an intermediate in pharmaceutical and agrochemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines typical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents its characteristic electron ionization (EI) mass spectrum, and proposes a detailed fragmentation pathway.
Introduction
This compound (also known as aminoacetaldehyde diethyl acetal) possesses both a primary amine and a diethyl acetal functional group.[1] This bifunctionality dictates its chemical reactivity and its fragmentation pattern in mass spectrometry. Due to the relatively volatile nature of this compound, GC-MS is a primary technique for its analysis. LC-MS may also be employed, potentially with derivatization to enhance chromatographic retention and ionization efficiency.
Data Presentation: Electron Ionization Mass Spectrum
The quantitative data from the electron ionization mass spectrum of this compound is summarized in Table 1. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]
Table 1: Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 30 | 100.0 |
| 44 | 12.8 |
| 45 | 16.5 |
| 58 | 15.6 |
| 72 | 16.5 |
| 88 | 34.9 |
| 103 | 8.3 |
| 133 | 1.8 |
Proposed Fragmentation Pathway
The electron ionization (EI) of this compound initiates a series of fragmentation events. The molecular ion (m/z 133) is observed with low intensity. The fragmentation is dominated by cleavages alpha to the nitrogen atom and within the acetal group, leading to the formation of several characteristic ions. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed Electron Ionization Fragmentation Pathway.
The base peak at m/z 30 corresponds to the [CH₄N]⁺ ion, which is a characteristic fragment for primary amines resulting from the cleavage of the C-C bond adjacent to the nitrogen.[4][5] The ion at m/z 103 is likely an isobaric combination of [C₄H₉O₂]⁺ from the loss of the aminomethyl radical and [C₅H₁₂NO]⁺ from the loss of an ethoxy radical. The fragment at m/z 88 arises from the subsequent loss of ethylene (B1197577) from the m/z 103 ion. Further fragmentation of these initial products leads to the other observed ions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound without derivatization, suitable for purity assessment and identification.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of dilutions (e.g., 1, 10, 100 µg/mL) for calibration and sensitivity assessment.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantify the analyte using a calibration curve if required.
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For analysis in complex matrices or for improved sensitivity, LC-MS can be utilized. Derivatization of the primary amine may be necessary to improve retention on reversed-phase columns and to enhance ionization.
1. Derivatization (Optional):
-
A common derivatizing agent for primary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
-
Protocol:
-
To 100 µL of the sample solution, add 100 µL of borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of a 15 mM solution of Fmoc-Cl in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of 1% formic acid.
-
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B.
-
1-10 min: 10-90% B.
-
10-12 min: 90% B.
-
12.1-15 min: 10% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters (for the Fmoc-derivative):
-
Monitor the protonated molecule [M+H]⁺.
-
Optimize fragmentor and collision energy for characteristic product ions in tandem MS (MS/MS) for enhanced selectivity and sensitivity.
-
3. Data Analysis:
-
Identify the peak of the derivatized or underivatized analyte by its retention time and mass-to-charge ratio.
-
Utilize MS/MS transitions for selective detection and quantification in complex matrices.
Caption: LC-MS Experimental Workflow.
Conclusion
The mass spectrometric analysis of this compound is readily achievable using standard GC-MS techniques, with electron ionization providing a characteristic and reproducible fragmentation pattern. The base peak at m/z 30 is a strong indicator of a primary amine structure. For more complex sample matrices or when higher sensitivity is required, LC-MS, potentially coupled with a derivatization strategy, offers a powerful alternative. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling its confident identification and quantification in various applications.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2,2-Diethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and storage of 2,2-Diethoxyethylamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.
Chemical and Physical Properties
This compound, also known as aminoacetaldehyde diethyl acetal (B89532), is a primary amine and an acetal. Its chemical structure consists of a terminal amino group and a diethyl acetal functional group, which dictate its reactivity and stability.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ | [3] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 162-163 °C | [2] |
| Melting Point | < -78 °C | [3] |
| Density | 0.916 g/mL at 25 °C | [2] |
| Flash Point | 45 °C | [2] |
| Solubility | Soluble in water | [3] |
Table 1: Physicochemical Properties of this compound
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by the presence of its two primary functional groups: the amine and the acetal. The molecule is susceptible to degradation under various conditions, including hydrolysis, oxidation, and thermal stress.
Hydrolytic Degradation
The acetal functional group is prone to hydrolysis under acidic conditions, which is a common degradation pathway for this class of compounds. The presence of water and an acid catalyst will lead to the cleavage of the C-O bonds of the acetal, yielding ethanol (B145695) and aminoacetaldehyde. The primary amine can also be protonated under acidic conditions, which may influence the overall degradation kinetics. The general mechanism for acid-catalyzed acetal hydrolysis is a well-established process.
Oxidative Degradation
The primary amine group in this compound is susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products. While specific studies on this molecule are limited, primary amines are known to undergo oxidation to form nitroso, nitro, and other oxidized species. The presence of trace metals can catalyze these oxidative processes.
Thermal Degradation
Elevated temperatures can induce thermal degradation of this compound. While the molecule is relatively stable at its boiling point for short periods, prolonged exposure to high temperatures can lead to decomposition.[2] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides. The specific non-combustive thermal degradation pathways for this molecule are not well-documented, but for aliphatic amines, thermal stress can lead to dealkylation and other fragmentation reactions.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets and general chemical handling guidelines.
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | Store in a cool place. | [2] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | [2] |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide. | [2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. | [2] |
Table 2: Recommended Storage and Handling Conditions for this compound
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of this compound. These protocols are based on established practices for forced degradation studies and analytical method development for similar aliphatic amines.[4][5]
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5] The recommended extent of degradation is between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
4.1.1 Acid and Base Hydrolysis
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
To separate aliquots, add an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final concentration of 0.1 M acid or base.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid sample, and HCl for the base sample) to stop the reaction.
-
Analyze the samples by a suitable analytical method (see Section 4.2).
4.1.2 Oxidative Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.
-
Store the solution at room temperature, protected from light, and monitor the degradation over time.
-
Analyze the samples at appropriate intervals.
4.1.3 Thermal Degradation
-
For solid-state studies, place a known amount of this compound in a controlled temperature oven (e.g., 80 °C).
-
For solution-state studies, prepare a solution of the compound and incubate it at the same temperature.
-
Monitor the degradation over time by analyzing samples at set intervals.
4.1.4 Photostability
-
Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Analytical Methods for Stability Assessment
Due to its volatility and lack of a strong UV chromophore, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring derivatization to enhance detection.
4.2.1 Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Purity
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of the main peak from any potential impurities or degradation products.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol).
4.2.2 High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
Since aliphatic amines lack a significant chromophore, pre-column derivatization is necessary for sensitive UV detection.[7][8][9] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.[8]
-
Derivatization Procedure:
-
Mix a solution of this compound with a borate (B1201080) buffer (pH ~9).
-
Add a solution of the derivatizing agent (e.g., FMOC-Cl in acetonitrile).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction if necessary.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~265 nm for FMOC derivatives).
-
Synthesis and Purification Workflow
This compound is a valuable synthetic intermediate.[10] A general understanding of its synthesis can provide insights into potential process-related impurities. A common synthetic route involves the reaction of chloroacetaldehyde (B151913) diethyl acetal with an amine source.
Conclusion
This technical guide has summarized the key aspects of the chemical stability and storage of this compound. The primary degradation pathways involve acid-catalyzed hydrolysis of the acetal group and oxidation of the amine functionality. Proper storage in a cool, dry, and inert environment, away from incompatible materials, is essential to maintain its quality. The provided experimental protocols for forced degradation studies and analytical methods offer a framework for researchers to assess the stability of this compound and develop robust, stability-indicating assays. A thorough understanding of these factors is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates.
References
- 1. This compound | C6H15NO2 | CID 69524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 645-36-3 [chemicalbook.com]
- 3. Ethanamine, 2,2-diethoxy- [webbook.nist.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity of the Primary Amine in 2,2-Diethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the primary amine in 2,2-diethoxyethylamine, a versatile bifunctional molecule. The interplay of its nucleophilic and basic properties, influenced by the presence of the acetal (B89532) group, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds relevant to drug discovery and development. This document outlines the fundamental reactivity of the primary amine, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.
Core Reactivity Principles: Nucleophilicity and Basicity
The reactivity of the primary amine in this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a base.
Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the pKa of its protonated form is approximately 8.47[1][2]. This value indicates that it is a moderately strong base, capable of readily accepting a proton in acidic media.
Nucleophilicity: As a primary amine, this compound is a potent nucleophile, readily attacking electron-deficient centers[3][4]. The nucleophilicity of amines is a complex interplay of several factors:
-
Electronic Effects: The ethyl groups of the diethoxy moiety are electron-donating, which can slightly increase the electron density on the nitrogen atom, enhancing its nucleophilicity.
-
Steric Effects: The diethoxyethyl group is sterically more demanding than a simple alkyl group. This steric hindrance can influence the rate of reaction, particularly with bulky electrophiles[3][5][6]. In general, the nucleophilicity of amines follows the trend: primary > secondary > tertiary, largely due to decreasing steric hindrance[3].
-
Solvent Effects: The solvent can play a crucial role in modulating the nucleophilicity of the amine through solvation effects.
Key Reactions of the Primary Amine
The nucleophilic nature of the primary amine in this compound enables its participation in a variety of important organic transformations.
Acylation
Primary amines readily undergo acylation with acylating agents such as acyl chlorides and acid anhydrides to form stable amide products. This reaction is a fundamental transformation for the introduction of acyl groups and the formation of peptide bonds.
Table 1: Representative Acylation Reaction Data
| Acylating Agent | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |
| Acetyl Chloride | Dichloromethane | Triethylamine (B128534) | 0 to RT | N-(2,2-diethoxyethyl)acetamide | >95 (typical) | [7] |
| Acetic Anhydride | Neat | None | Reflux | N-(2,2-diethoxyethyl)acetamide | High (typical) | General Knowledge |
Alkylation
Alkylation of this compound with alkyl halides leads to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. However, these reactions can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the alkylated products[8]. Reductive amination provides a more controlled method for the synthesis of N-substituted derivatives.
Table 2: Representative Alkylation Reaction Data
| Alkylating Agent | Solvent | Base | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Ethyl Iodide | Ethanol | K₂CO₃ | Reflux | Mixture of N-ethyl and N,N-diethyl derivatives | Variable | [8][9] |
| Benzaldehyde (B42025) (Reductive Amination) | Methanol | NaBH₄ | RT | N-benzyl-2,2-diethoxyethylamine | High (typical) | General Knowledge |
Schiff Base Formation
The reaction of this compound with aldehydes and ketones results in the formation of imines, also known as Schiff bases. This reversible reaction is a cornerstone of its use in the synthesis of various heterocyclic systems[10]. The formation of the imine is typically catalyzed by acid.
Table 3: Representative Schiff Base Formation Data
| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | N-benzylidene-2,2-diethoxyethylamine | High (typical) | [11][12][13] |
Applications in Heterocyclic Synthesis
The dual functionality of this compound, possessing both a nucleophilic primary amine and a masked aldehyde (in the form of the acetal), makes it a particularly useful synthon for the construction of complex heterocyclic molecules.
Pomeranz-Fritsch Reaction for Isoquinoline (B145761) Synthesis
A classic application of this compound is in the Pomeranz-Fritsch reaction to synthesize isoquinolines[11][12][13][14][15]. The reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) from a benzaldehyde derivative and this compound, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent elimination to afford the isoquinoline ring system.
Table 4: Pomeranz-Fritsch Reaction Data
| Benzaldehyde Derivative | Acid Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Benzaldehyde | Concentrated H₂SO₄ | 100 | Isoquinoline | Moderate | [11][12][13] |
| 3-Ethoxybenzaldehyde | H₂SO₄ | - | 7-Ethoxyisoquinoline | 80 | [14] |
Imidazole (B134444) Synthesis
This compound can serve as a key building block in the synthesis of substituted imidazoles[16][17][18][19][20][21]. In a typical approach, it can react with a 1,2-dicarbonyl compound and an aldehyde in a multi-component reaction, or be used to introduce a C2-aminoethyl substituent onto a pre-formed imidazole ring.
Experimental Protocols
General Protocol for Acylation with Acyl Chlorides
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization as needed.
General Protocol for the Pomeranz-Fritsch Reaction
-
Schiff Base Formation: In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature or with gentle heating until the formation of the benzalaminoacetal is complete (monitored by TLC or disappearance of the aldehyde).
-
Remove the solvent under reduced pressure.
-
Cyclization: Carefully add the crude benzalaminoacetal to a cooled, stirred solution of a strong acid (e.g., concentrated sulfuric acid).
-
Slowly heat the reaction mixture to the desired temperature (typically 100-160 °C) and maintain for the specified time.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the resulting isoquinoline derivative by column chromatography or distillation.
Visualizations
Caption: Workflow of the Pomeranz-Fritsch reaction for isoquinoline synthesis.
Caption: Major reaction pathways of the primary amine in this compound.
Conclusion
The primary amine of this compound exhibits robust nucleophilic and moderate basic character, making it a highly versatile functional group in organic synthesis. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. The presence of the diethoxyethyl group provides a latent aldehyde functionality and introduces steric factors that can be strategically exploited in synthesis. A thorough understanding of its reactivity, guided by the principles and data presented in this guide, is essential for its effective application in research and development, particularly in the field of medicinal chemistry.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. 645-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. jetir.org [jetir.org]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. www-leland.stanford.edu [www-leland.stanford.edu]
- 16. This compound|645-36-3 - MOLBASE Encyclopedia [m.molbase.com]
- 17. wjpsonline.com [wjpsonline.com]
- 18. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 19. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Imidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,2-diethoxyethylamine, a valuable building block in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document details the primary synthetic route from chloroacetaldehyde (B151913) diethyl acetal (B89532), including a thorough experimental protocol. It also covers purification methods and presents key quantitative data to assist researchers in achieving high-purity material.
Introduction
This compound, also known as aminoacetaldehyde diethyl acetal, is a primary amine featuring a protected aldehyde functionality. This unique structural characteristic makes it a versatile reagent in organic synthesis, notably in the construction of isoquinolines via the Pomeranz-Fritsch reaction and in the synthesis of substituted imidazoles.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 645-36-3 | [2][3][4] |
| Molecular Formula | C6H15NO2 | [3][5] |
| Molecular Weight | 133.19 g/mol | [3] |
| Boiling Point | 162-163 °C | [2][4][6] |
| Density | 0.916 g/mL at 25 °C | [2][4] |
| Refractive Index | 1.4170 at 20 °C | [2] |
Synthesis of this compound
The most common and industrially applicable method for the synthesis of this compound is the reaction of chloroacetaldehyde diethyl acetal with ammonia (B1221849). This nucleophilic substitution reaction is typically carried out under elevated temperature and pressure in an aqueous medium, with the in-situ neutralization of the generated hydrogen chloride by a base.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the general method described for the synthesis of aminoacetaldehyde dialkyl acetals.[1]
Materials:
-
Chloroacetaldehyde diethyl acetal
-
Aqueous ammonia (e.g., 28-30% solution)
-
Sodium hydroxide (NaOH)
-
Pressurized reaction vessel (autoclave)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable autoclave, combine chloroacetaldehyde diethyl acetal, aqueous ammonia, and sodium hydroxide. A typical molar ratio is 1 mole of chloroacetaldehyde diethyl acetal to 4-20 moles of ammonia and 1.0-1.5 moles of sodium hydroxide.[1] The aqueous medium should be sufficient to ensure proper mixing.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction is conducted under elevated pressure, typically ranging from 3 to 20 kg/cm ².[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. The resulting reaction mixture contains this compound, sodium chloride, and unreacted ammonia in an aqueous solution.
Purification
Purification of this compound from the reaction mixture is primarily achieved by fractional distillation.[1]
Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Purification Protocol
-
Initial Distillation: The crude reaction mixture is first subjected to distillation at atmospheric pressure to remove the excess ammonia and the bulk of the water.
-
Fractional Distillation: The resulting aqueous solution of the product is then carefully subjected to fractional distillation. The fraction boiling at 162-163 °C is collected as the pure this compound.[2][4][6] It is crucial to use an efficient distillation column to separate the product from any remaining water and other impurities. The water content in the purified product can be reduced to less than 0.5%.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on analogous reactions described in the literature.[1]
| Parameter | Value | Notes |
| Yield | 70-90% | Based on chloroacetaldehyde diethyl acetal. The yield can be influenced by reaction conditions such as temperature, pressure, and reaction time. |
| Purity | >98% | After fractional distillation. Purity can be assessed by Gas Chromatography (GC). |
| Water Content | <0.5% | In the final purified product. |
Conclusion
The synthesis of this compound from chloroacetaldehyde diethyl acetal and ammonia is a robust and scalable method. Careful control of reaction parameters and efficient fractional distillation are key to obtaining a high yield of pure product. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize and purify this important chemical intermediate for their research and development needs.
References
- 1. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C6H15NO2 | CID 69524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 645-36-3 [chemicalbook.com]
- 5. 2,2-Diethoxyethanamine | CymitQuimica [cymitquimica.com]
- 6. Ethanamine, 2,2-diethoxy- [webbook.nist.gov]
Theoretical Conformational Analysis of 2,2-Diethoxyethylamine: An In-depth Guide
Abstract
This technical guide provides a detailed theoretical examination of the conformational landscape of 2,2-diethoxyethylamine. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes data from theoretical analyses of analogous compounds—notably 2-aminoethanol for the amino-ether fragment and 1,1-dimethoxyethane (B165179) for the acetal (B89532) moiety—to construct a comprehensive conformational model. The dominant conformational preferences are dictated by the formation of an intramolecular hydrogen bond between the terminal amino group and the ether oxygen atoms, leading to stabilized gauche arrangements around the central C-C bond. This guide outlines the key rotational barriers, defines the stable conformers, and details the computational methodologies used for the analysis of analogous systems, offering a robust predictive framework for understanding the structure-activity relationships of this compound and related molecules in drug design and development.
Introduction
This compound is a bifunctional molecule of interest in synthetic chemistry and as a building block in drug discovery. Its conformational flexibility, arising from multiple rotatable single bonds, is a critical determinant of its physicochemical properties and its potential interactions with biological targets. The presence of both a hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the ether oxygens) within the same molecule suggests that its conformational landscape is likely dominated by intramolecular hydrogen bonding.
A thorough understanding of the stable three-dimensional structures of this molecule is essential for applications in medicinal chemistry, where conformation dictates molecular recognition and binding affinity. This guide presents a theoretical study that, by leveraging high-level computational data from simpler, structurally related molecules, elucidates the conformational preferences of this compound.
Predicted Conformational Landscape of this compound
The conformational space of this compound is primarily defined by the torsion angles around four key bonds: C1-C2, N-C1, C2-O, and C-O. However, the most significant conformational driver is the rotation around the central C1-C2 bond, which governs the proximity of the amino group to the diethoxy moiety.
Based on extensive theoretical studies of 2-aminoethanol, the interaction between the amino group (a hydrogen bond donor) and the ether oxygen (a hydrogen bond acceptor) is the most stabilizing factor. In 2-aminoethanol, the conformer featuring an intramolecular hydrogen bond (O-H···N) is the most stable.[1][2][3] By analogy, for this compound, the most stable conformers are predicted to be those that allow for the formation of an N-H···O intramolecular hydrogen bond.
This interaction creates a pseudo-five-membered ring, significantly stabilizing a gauche arrangement of the N-C1-C2-O dihedral angle. Due to the presence of two ether oxygen atoms, two such gauche conformers, where the amino group interacts with one or the other oxygen, are expected to be the global minima on the potential energy surface.
The ethyl groups of the diethoxy moiety also have rotational freedom. The conformation of these groups is influenced by the anomeric effect, a stereoelectronic effect that in acetals favors a gauche arrangement of the C-O bonds. This preference, combined with steric hindrance, will further define the geometry of the most stable conformers.
Quantitative Conformational Data (from Analogous Systems)
To provide a quantitative basis for the conformational model of this compound, data from high-level ab initio and Density Functional Theory (DFT) calculations on 2-aminoethanol and 1,1-dimethoxyethane are presented. These molecules represent the key structural fragments of this compound.
Conformers of 2-Aminoethanol
Theoretical studies on 2-aminoethanol have identified multiple stable conformers. The relative energies, computed at various levels of theory, consistently show that the gauche conformer stabilized by an O-H···N intramolecular hydrogen bond is the most stable.[2][4] This provides strong evidence that a similar N-H···O interaction will be the dominant stabilizing feature in this compound.
| Conformer Name (Dihedrals: O-C-C-N) | MP4(SDTQ)/aug-cc-pVDZ Relative Energy (kJ/mol)[2] | MP2/aug-cc-pVDZ Relative Energy (kJ/mol)[2] | B3LYP/aug-cc-pVDZ Relative Energy (kJ/mol)[2] |
| g'Gg' (H-bonded) | 0.00 | 0.00 | 0.00 |
| gGt | 1.83 | 2.15 | 1.54 |
| tGg' | 5.37 | 5.36 | 4.88 |
| tGt | 5.48 | 5.76 | 5.04 |
| gGg | 6.09 | 6.13 | 5.86 |
| tGg | 8.01 | 8.03 | 7.42 |
| g'Ga | 12.00 | 11.96 | 11.75 |
| tTt | 13.91 | 13.59 | 14.15 |
| g'Tt | 14.28 | 14.00 | 14.48 |
| g'Tg' | 14.86 | 14.54 | 15.05 |
| gTt | 15.39 | 15.11 | 15.63 |
| gTg' | 15.77 | 15.45 | 15.96 |
| aGa | 20.33 | 20.17 | 20.25 |
Table 1: Relative energies of the 13 low-lying conformers of 2-aminoethanol calculated at different levels of theory. The g'Gg' conformer, which features an intramolecular hydrogen bond, is the global minimum.
Rotational Barriers in Analogous Systems
The energy barriers to rotation provide insight into the conformational dynamics. For this compound, the key rotational barrier is that of the C1-C2 bond, which involves the breaking and forming of the intramolecular hydrogen bond. While specific data for this molecule is unavailable, studies on related small molecules provide reasonable estimates. For instance, the rotational barrier in ethane (B1197151) is approximately 12 kJ/mol. The presence of the stabilizing hydrogen bond in this compound is expected to create a deeper energy well for the gauche conformers, leading to a higher barrier for rotation into the anti-conformation.
Methodologies from Cited Theoretical Studies
The data presented in this guide are derived from high-level quantum chemical calculations reported in the scientific literature. The methodologies employed in these studies are crucial for understanding the reliability of the theoretical predictions.
Computational Details for 2-Aminoethanol Conformational Analysis
The conformational analysis of 2-aminoethanol has been performed using a variety of ab initio and DFT methods to ensure a high degree of accuracy.
-
Geometry Optimization and Energy Calculations: The geometries of the conformers were optimized, and their energies were calculated using several levels of theory, including:
-
Møller-Plesset perturbation theory up to the fourth order (MP4(SDTQ)) with the aug-cc-pVDZ basis set.[2]
-
Second-order Møller-Plesset perturbation theory (MP2) with the aug-cc-pVDZ basis set.[2]
-
Density Functional Theory (DFT) with the B3LYP functional and the aug-cc-pVDZ basis set.[2]
-
Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)-F12a) with the VDZ-F12 basis set.[1]
-
-
Analysis of Intramolecular Interactions: To characterize the nature of the intramolecular hydrogen bond, techniques such as Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis were employed.[1]
Visualizations of Conformational Logic
The following diagrams, generated using the DOT language, illustrate the key conformational relationships in this compound.
References
Methodological & Application
Synthesis of Isoquinolines and Tetrahydroisoquinolines using 2,2-Diethoxyethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) and its partially saturated derivative, tetrahydroisoquinoline, are privileged scaffolds in medicinal chemistry and natural product synthesis. These nitrogen-containing heterocyclic compounds form the core structure of numerous alkaloids and exhibit a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties. The Pomeranz-Fritsch reaction and its subsequent modifications, notably the Bobbitt modification, provide a robust and versatile method for the synthesis of isoquinolines and 1,2,3,4-tetrahydroisoquinolines, respectively, utilizing 2,2-diethoxyethylamine as a key building block.
This document provides detailed application notes and experimental protocols for the synthesis of isoquinolines and tetrahydroisoquinolines via the Pomeranz-Fritsch and Bobbitt reactions. It includes tabulated quantitative data for various substrates, detailed step-by-step procedures for key experiments, and visualizations of the reaction pathways and relevant biological signaling cascades.
Reaction Overview: Pomeranz-Fritsch and Bobbitt Modification
The classical Pomeranz-Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2] The benzalaminoacetal is typically formed in situ from the condensation of a benzaldehyde (B42025) derivative with this compound.
The Bobbitt modification extends this methodology to the synthesis of 1,2,3,4-tetrahydroisoquinolines. This is achieved by the reduction of the intermediate imine (Schiff base) prior to the acid-catalyzed cyclization of the resulting N-benzyl-2,2-diethoxyethylamine.[2] This two-step, one-pot procedure is a widely used method for accessing this important class of compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various substituted isoquinolines and tetrahydroisoquinolines using this compound, based on the Pomeranz-Fritsch reaction and its Bobbitt modification.
Table 1: Synthesis of Substituted Isoquinolines via Pomeranz-Fritsch Reaction
| Entry | Benzaldehyde Derivative | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | H₂SO₄ | 48 | 0 to RT | 64 | [3] |
| 2 | 3-Ethoxybenzaldehyde | H₂SO₄ | - | - | 80 | [4] |
| 3 | 3,4-Dimethoxybenzaldehyde | H₂SO₄ | - | - | - | [4] |
| 4 | 3-Hydroxybenzaldehyde | H₂SO₄ | - | - | - | [4] |
Note: Detailed reaction conditions for entries 2-4 were not fully specified in the cited literature.
Table 2: Synthesis of Substituted Tetrahydroisoquinolines via Bobbitt Modification
| Entry | Benzaldehyde Derivative | Reducing Agent | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 3,4,5-Trimethoxybenzaldehyde | H₂ (Pd/C) | TFA / TFAA | - | - | 97 | [5] |
| 2 | 3,4-Dimethoxybenzaldehyde | NaBH₄ | 20% HCl | 72 | RT | - | [6] |
| 3 | 2-Bromobenzaldehyde | - | H₂SO₄ | - | - | - | [6] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions. The data presented is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes the synthesis of the parent isoquinoline from benzaldehyde and this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Benzalaminoacetal: In a round-bottom flask, combine equimolar amounts of benzaldehyde and this compound. Stir the mixture at room temperature for 1-2 hours. The formation of the imine (benzalaminoacetal) can be monitored by TLC or NMR.
-
Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly add concentrated sulfuric acid dropwise with vigorous stirring. The amount of acid can vary, but typically a significant excess is used.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 48 hours.[3] The reaction progress should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude isoquinoline.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure isoquinoline.
Protocol 2: General Procedure for the Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines
This protocol outlines the synthesis of a substituted 1,2,3,4-tetrahydroisoquinoline.
Materials:
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
This compound
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or H₂ with Pd/C)
-
Methanol or Ethanol (B145695) (as solvent for reduction)
-
Hydrochloric acid (e.g., 6M or 20%) or Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (B1165640) (TFAA)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (if using H₂/Pd/C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: Dissolve the substituted benzaldehyde and an equimolar amount of this compound in a suitable solvent like ethanol or methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction:
-
Using NaBH₄: Cool the solution to 0°C and add sodium borohydride portion-wise. Stir the reaction for several hours at room temperature until the imine is fully reduced (monitor by TLC).
-
Using Catalytic Hydrogenation: To the solution of the imine, add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
-
Acid-Catalyzed Cyclization: After completion of the reduction, filter the reaction mixture (if Pd/C was used) and concentrate the solvent under reduced pressure. To the crude N-benzylaminoacetal, add the acid catalyst (e.g., 20% HCl or a mixture of TFA and TFAA).[5][6]
-
Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding it to a cooled, stirred solution of sodium hydroxide to neutralize the acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude tetrahydroisoquinoline derivative by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Reaction Workflow: Pomeranz-Fritsch & Bobbitt Modification
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. DSpace [diposit.ub.edu]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pomeranz-Fritsch Reaction with 2,2-Diethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pomeranz-Fritsch reaction is a cornerstone in synthetic organic chemistry for the construction of the isoquinoline (B145761) nucleus, a scaffold present in numerous biologically active compounds and natural products. This application note provides a detailed protocol for the synthesis of isoquinolines utilizing the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and 2,2-diethoxyethylamine. The protocol presented herein is a classic and robust method, with further application notes discussing important modifications that enhance the versatility and efficiency of this transformation.
Introduction
First described independently by C. Pomeranz and P. Fritsch in 1893, this reaction involves two key stages: the formation of a Schiff base (a benzalaminoacetal) from an aromatic aldehyde and this compound, followed by an acid-catalyzed intramolecular electrophilic cyclization to yield the isoquinoline ring system.[1][2][3] The reaction is typically promoted by strong acids, with concentrated sulfuric acid being the most common catalyst.[3] The electronic nature of the substituents on the aromatic aldehyde can significantly influence the reaction conditions and yield; electron-donating groups generally facilitate the cyclization under milder conditions.[4] The isoquinoline core is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals, including analgesics, antihypertensives, and anticancer agents.
Experimental Protocol: Synthesis of Isoquinoline from Benzaldehyde (B42025) and this compound
This protocol details the archetypal Pomeranz-Fritsch reaction.
Materials:
-
Benzaldehyde
-
This compound
-
Concentrated Sulfuric Acid (95-98%)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (e.g., 10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
In a round-bottom flask, combine equimolar amounts of benzaldehyde and this compound.
-
The reaction is often exothermic and can be performed neat (without solvent). Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC (Thin Layer Chromatography). The formation of the imine is typically efficient.
-
For less reactive aldehydes, gentle warming (e.g., to 40-50 °C) may be required.
-
The resulting benzalaminoacetal can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization and Workup
-
Carefully add the crude benzalaminoacetal from Step 1 dropwise to a stirred solution of concentrated sulfuric acid at a low temperature (e.g., 0 °C in an ice bath). The amount of sulfuric acid used is typically in large excess, acting as both catalyst and solvent. A common ratio is 5-10 parts by weight of sulfuric acid to 1 part of the acetal.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 100-160 °C) for several hours. The optimal temperature and reaction time are substrate-dependent and should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This should be done in an ice bath to control the exothermic neutralization.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volumes).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude isoquinoline product.
Step 3: Purification
-
The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or distillation under reduced pressure.
Data Presentation
The yield of the Pomeranz-Fritsch reaction is highly dependent on the substituents present on the aromatic aldehyde. Electron-donating groups generally give higher yields.
| Aromatic Aldehyde | Product | Typical Yield (%) | Reference |
| Benzaldehyde | Isoquinoline | Moderate | [5] |
| 3-Ethoxybenzaldehyde | 7-Ethoxyisoquinoline | 80 | [4] |
| 3,4-Dimethoxybenzaldehyde | 6,7-Dimethoxyisoquinoline | Moderate to Good | [4] |
| 3,4-Methylenedioxybenzaldehyde | 6,7-Methylenedioxyisoquinoline | Moderate to Good | [4] |
| 3-Hydroxybenzaldehyde | 7-Hydroxyisoquinoline | Moderate | [4] |
Mandatory Visualizations
Reaction Mechanism Workflow
References
- 1. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. organicreactions.org [organicreactions.org]
Application of 2,2-Diethoxyethylamine in the Synthesis of Substituted Imidazoles: A Methodological Approach
Introduction
The imidazole (B134444) nucleus is a fundamental structural motif in a vast array of biologically active compounds and pharmaceutical agents. Consequently, the development of efficient synthetic routes to substituted imidazoles is a topic of significant interest for researchers in medicinal chemistry and drug development. The Radziszewski reaction, a classic multi-component reaction, provides a straightforward method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.[1][2][3][4][5] This application note explores a proposed modification of the Radziszewski synthesis utilizing 2,2-diethoxyethylamine as a versatile primary amine component, potentially offering an alternative pathway to novel substituted imidazoles.
While direct literature precedents for the use of this compound in this specific multi-component reaction are not extensively documented, its structure as an acetal (B89532) of aminoacetaldehyde suggests its potential as an in-situ source of this key intermediate under acidic reaction conditions. This approach could provide a convenient and alternative route to imidazoles, particularly for the synthesis of N-substituted derivatives or for introducing specific functionalities at the C4 or C5 positions of the imidazole ring.
Principle of the Reaction
The proposed synthesis is based on the principles of the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia or a primary amine to form the imidazole ring.[1] In this modified protocol, this compound is hypothesized to undergo in-situ hydrolysis under acidic catalysis to generate aminoacetaldehyde. This aminoaldehyde can then react with a 1,2-dicarbonyl compound (such as benzil) and another aldehyde to form the corresponding substituted imidazole.
The overall proposed reaction is a one-pot, three-component condensation. The key steps are believed to be the formation of a diimine intermediate from the dicarbonyl compound and the in-situ generated aminoacetaldehyde, followed by condensation with the aldehyde and subsequent cyclization and oxidation to the aromatic imidazole ring.
Diagram of the Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of substituted imidazoles using this compound.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of 2,4,5-triphenyl-1H-imidazole using this compound, benzil (B1666583), and benzaldehyde (B42025) as a model system. This protocol is based on established procedures for the Radziszewski reaction and should be adapted and optimized by the user.
Materials:
-
Benzil
-
Benzaldehyde
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR and IR spectrometers for product characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 mmol, 210.2 mg), benzaldehyde (1.0 mmol, 106.1 mg), and glacial acetic acid (10 mL).
-
Addition of Amine: To the stirred solution, add this compound (1.0 mmol, 133.2 mg) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is anticipated to take several hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted imidazole.
-
Characterization: Characterize the purified product by determining its melting point and recording its NMR and IR spectra to confirm the structure.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the synthesis of substituted imidazoles.
Data Presentation
The following tables summarize the reactants for the proposed synthesis of 2,4,5-triphenyl-1H-imidazole and provide a comparison with the traditional Radziszewski synthesis.
Table 1: Reactants for the Proposed Synthesis of 2,4,5-Triphenyl-1H-imidazole
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Amount |
| Benzil | 210.23 | 1.0 | 210.2 mg |
| Benzaldehyde | 106.12 | 1.0 | 106.1 mg |
| This compound | 133.19 | 1.0 | 133.2 mg |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
Table 2: Comparison of Proposed Method with Traditional Radziszewski Synthesis
| Feature | Proposed Method | Traditional Radziszewski Synthesis |
| Nitrogen Source | This compound | Ammonium Acetate or Ammonia |
| Reaction Conditions | Acidic (e.g., Acetic Acid) | Typically acidic (e.g., Acetic Acid) |
| Key Intermediate | In-situ generated Aminoacetaldehyde | Ammonia/Ammonium ions |
| Potential Advantages | Use of a liquid, easily handled amine; potential for different substitution patterns | Readily available and inexpensive nitrogen source |
| Potential Challenges | Requires hydrolysis of the acetal; reaction kinetics may differ | Handling of gaseous ammonia; potential for side reactions |
Concluding Remarks
The proposed use of this compound in a modified Radziszewski reaction presents a plausible and innovative approach to the synthesis of substituted imidazoles. This method offers the potential for a more versatile and convenient route to these important heterocyclic compounds. Researchers and drug development professionals are encouraged to explore this methodology, optimize the reaction conditions, and investigate the scope of its applicability with various dicarbonyl compounds and aldehydes. The detailed protocol and workflows provided herein serve as a foundational guide for such investigations, which could lead to the discovery of novel imidazole-based therapeutic agents.
References
Application of 2,2-Diethoxyethylamine in Multicomponent Reactions: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed application notes and experimental protocols for the use of 2,2-diethoxyethylamine as a versatile building block in multicomponent reactions (MCRs). The focus is on its application in the Ugi four-component reaction (Ugi-4CR) for the synthesis of α-aminoacyl amides, which are valuable scaffolds in drug discovery and peptidomimetic development. The acetal (B89532) functionality of this compound serves as a masked aldehyde, which can be deprotected under acidic conditions, offering a strategic advantage in complex molecule synthesis.
Introduction: The Role of this compound in Multicomponent Reactions
Multicomponent reactions, which combine three or more starting materials in a single synthetic step, are powerful tools for the rapid generation of molecular diversity.[1] Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds.[2][3]
This compound is a primary amine that incorporates a protected aldehyde in the form of a diethyl acetal. This bifunctional nature makes it a valuable reagent in organic synthesis.[4] While its application in the Pomeranz-Fritsch synthesis of isoquinolines is well-established, its utility as the amine component in Ugi and Passerini-type reactions offers a streamlined approach to complex molecules with a latent aldehyde functionality. This aldehyde can be unmasked in a subsequent step for further chemical transformations.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide.[4] This reaction is highly valued for its efficiency and the high degree of structural diversity achievable in the products.
General Reaction Scheme
The general scheme for the Ugi reaction using this compound is depicted below. The reaction proceeds through the formation of an imine from this compound and an aldehyde, which then reacts with the isocyanide and carboxylic acid to form the final product.
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi multicomponent-reaction: Syntheses of cytotoxic dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
Application Notes and Protocols: 2,2-Diethoxyethylamine as a Masked Acetaldehyde Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethoxyethylamine serves as a stable and versatile masked equivalent of acetaldehyde (B116499), a crucial C2 synthon in organic synthesis. Its diethyl acetal (B89532) functionality protects the reactive aldehyde group, allowing for selective transformations involving the primary amine. This protecting group is readily removed under acidic conditions, unmasking the acetaldehyde moiety for subsequent intramolecular or intermolecular reactions. This strategy is particularly valuable in the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous pharmaceutical agents and natural products. These application notes provide detailed protocols and quantitative data for the use of this compound in key synthetic transformations.
Key Applications
This compound is a key reagent in several name reactions and synthetic strategies, including:
-
Pomeranz-Fritsch Reaction: For the synthesis of isoquinolines.
-
Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids.
-
Synthesis of N-Unsubstituted Imidazoles: As a precursor to 2-mercaptoimidazoles and other imidazole (B134444) derivatives.
-
Quinolone Synthesis: As a building block for the formation of the quinoline (B57606) ring system.
The related compound, aminoacetaldehyde dimethyl acetal, has been instrumental in the synthesis of several blockbuster drugs, including the anti-anginal agent ivabradine (B130884) and the anthelmintic praziquantel, highlighting the industrial relevance of masked acetaldehyde equivalents.[1]
Data Presentation
The following tables summarize quantitative data for key reactions utilizing this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Pomeranz-Fritsch Synthesis of Isoquinolines [2]
| Benzaldehyde (B42025) Derivative | Acid Catalyst | Reaction Conditions | Product | Yield (%) |
| Benzaldehyde | Conc. H₂SO₄ | Heat | Isoquinoline (B145761) | Moderate |
| 3-Ethoxybenzaldehyde | Conc. H₂SO₄ | Not specified | 6-Ethoxyisoquinoline | 80 |
| 3,4-Methylenedioxybenzaldehyde | Conc. H₂SO₄ | Not specified | 6,7-Methylenedioxyisoquinoline | Good |
| 3,4-Dimethoxybenzaldehyde | Conc. H₂SO₄ | Not specified | 6,7-Dimethoxyisoquinoline | Good |
| 3-Hydroxybenzaldehyde | Conc. H₂SO₄ | Not specified | 6-Hydroxyisoquinoline | Moderate |
Table 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
| Tryptamine (B22526) Derivative | Aldehyde Source | Catalyst / Solvent | Reaction Time | Product | Yield (%) |
| Tryptamine | This compound (in situ hydrolysis) | TFA / CH₂Cl₂ | 12 h | Tetrahydro-β-carboline | Good |
| Tryptamine | Various Aldehydes | HFIP (reflux) | 2-24 h | Substituted Tetrahydro-β-carbolines | up to 95 |
| Tryptamine | Various Aldehydes | NH₄Cl / MeOH | 2.5-9 min | Substituted Tetrahydro-β-carbolines | up to 90[3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions employed.
Experimental Protocols
Protocol 1: Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes the synthesis of isoquinoline from benzaldehyde and this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Hydroxide (B78521) solution (e.g., 10 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of Benzalaminoacetal [4]
-
In a round-bottom flask, mix equimolar amounts of benzaldehyde and this compound. The reaction can often be performed neat (without solvent).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
Step 2: Cyclization [4]
-
Carefully add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid at a controlled temperature (e.g., 0 °C using an ice bath).
-
After the addition is complete, heat the reaction mixture to promote cyclization. The exact temperature and time will depend on the specific substrate.
-
Monitor the reaction for completion.
Step 3: Work-up
-
Once the cyclization is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a sodium hydroxide solution until the pH is alkaline.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude isoquinoline product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Pictet-Spengler Synthesis of Tetrahydro-β-carboline
This protocol outlines the synthesis of a tetrahydro-β-carboline from tryptamine, where this compound serves as the acetaldehyde precursor after in-situ hydrolysis.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add this compound (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 eq). The TFA catalyzes both the deprotection of the acetal to form acetaldehyde in situ and the subsequent cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of N-Unsubstituted 2-Mercaptoimidazole (B184291)
This protocol describes a potential pathway for the synthesis of N-unsubstituted 2-mercaptoimidazole using this compound as a starting material.[4]
Materials:
-
This compound
-
Potassium thiocyanate (B1210189) or thiourea (B124793)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Formation of Thiourea Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add potassium thiocyanate (1.1 eq) or thiourea (1.1 eq) to the solution.
-
Slowly add concentrated hydrochloric acid dropwise while stirring.
Step 2: Cyclization
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After the initial reaction is complete, add an additional portion of concentrated hydrochloric acid to facilitate the cyclization and deprotection of the acetal.
-
Continue to reflux until the cyclization is complete.
Step 3: Work-up and Purification
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude 2-mercaptoimidazole by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the Pomeranz-Fritsch synthesis of isoquinoline.
Caption: Key steps in the Pictet-Spengler reaction.
Caption: Logical relationship of this compound's functionalities.
References
Application Notes and Protocols for the Condensation of 2,2-Diethoxyethylamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 2,2-diethoxyethylamine (also known as aminoacetaldehyde diethyl acetal) and aldehydes is a fundamental transformation in organic synthesis, yielding N-(2,2-diethoxyethyl)imines (Schiff bases). These imines are versatile intermediates, particularly valuable in the construction of nitrogen-containing heterocyclic compounds, which form the core scaffolds of many pharmaceutical agents. The acetal (B89532) functional group serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in subsequent cyclization reactions, such as the Pictet-Spengler reaction, to form complex molecular architectures.
Applications in Drug Development
The products derived from the condensation of this compound and aldehydes are key precursors in the synthesis of a variety of biologically active molecules. The analogous dimethyl acetal is a known intermediate in the synthesis of several important drugs, highlighting the synthetic utility of this class of compounds.[1][2]
-
Synthesis of Proline Analogs: These imine intermediates are instrumental in the preparation of proline analogs, which are crucial components in peptide synthesis and the development of peptidomimetic drugs.[1][2]
-
Anthelmintic Agents: This chemical pathway is relevant to the synthesis of drugs like praziquantel, a widely used anthelmintic for treating parasitic worm infections.[1][2]
-
Cardiovascular Drugs: The core structures of certain cardiovascular drugs, such as ivabradine, can be constructed using building blocks derived from aminoacetaldehyde acetals.[1]
-
Enzyme Inhibitors: The resulting heterocyclic structures often exhibit inhibitory activity against various enzymes, making them attractive targets for drug discovery programs.
Experimental Protocols
The formation of N-(2,2-diethoxyethyl)imines is a condensation reaction that typically requires the removal of water to drive the equilibrium towards the product.[3] The choice of solvent, catalyst, and reaction conditions can be adapted based on the reactivity of the specific aldehyde used.
General Protocol for Imine Formation
This protocol provides a general method for the condensation of this compound with an aldehyde. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane, or ethanol)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate, or molecular sieves)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).
-
Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene for azeotropic removal of water, or dichloromethane/ethanol with a drying agent).
-
Add a dehydrating agent such as anhydrous magnesium sulfate (1.5-2.0 eq) or 4Å molecular sieves.
-
For less reactive aldehydes, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter off the dehydrating agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine product.
-
The crude product can be purified by distillation under reduced pressure or column chromatography if necessary.
Data Presentation
The following table summarizes typical experimental conditions for the condensation of primary amines with aldehydes to form imines. These conditions are applicable to the reaction of this compound and can be used as a starting point for optimization.
| Aldehyde Type | Solvent | Catalyst | Dehydrating Agent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Aromatic | Toluene | p-Toluenesulfonic acid | Dean-Stark trap | Reflux | 2-6 | 85-95 |
| Aromatic | Dichloromethane | None | Anhydrous MgSO₄ | Room Temperature | 4-12 | 80-90 |
| Aliphatic | Ethanol | Acetic acid (catalytic) | 4Å Molecular Sieves | Room Temperature | 1-4 | 75-90 |
| Aliphatic | Diethyl ether | None | Anhydrous Na₂SO₄ | Room Temperature | 2-8 | 70-85 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental procedure for the synthesis of N-(2,2-diethoxyethyl)imines.
Logical Pathway to Pharmaceutical Scaffolds
References
Application Notes and Protocols for Acid-Catalyzed Cyclization of 2,2-Diethoxyethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-catalyzed cyclization of 2,2-diethoxyethylamine derivatives is a cornerstone in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines and their analogs. These structural motifs are prevalent in a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a critical focus in medicinal chemistry and drug development. This document provides a detailed overview of the primary synthetic routes, including the Pomeranz-Fritsch reaction and its key modifications, offering comprehensive experimental protocols, quantitative data, and visual diagrams to aid in the practical application of these methodologies.
Introduction
The acid-catalyzed cyclization of Schiff bases derived from aromatic aldehydes and this compound, known as the Pomeranz-Fritsch reaction, is a classical and versatile method for the synthesis of isoquinolines. Isoquinoline (B145761) and its derivatives are fundamental scaffolds in numerous biologically active molecules, including the vasodilator papaverine (B1678415) and the topical anesthetic dimethisoquin. The reaction typically proceeds in two stages: the formation of a benzalaminoacetal followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the isoquinoline core.
Several modifications to the original Pomeranz-Fritsch reaction have been developed to improve yields, expand the substrate scope, and access related heterocyclic systems such as tetrahydroisoquinolines. Notable among these are the Schlittler-Müller, Bobbitt, and Jackson modifications. This application note will detail the mechanisms and protocols for these key reactions.
Reaction Mechanisms and Pathways
The core of the Pomeranz-Fritsch and related reactions is the acid-catalyzed cyclization of an imine or amine derivative onto an aromatic ring. The specific pathway and final product are dependent on the starting materials and reaction conditions.
Pomeranz-Fritsch Reaction
The reaction begins with the condensation of an aromatic aldehyde with this compound to form a benzalaminoacetal (a Schiff base). In the presence of a strong acid, typically concentrated sulfuric acid, one of the ethoxy groups is protonated and eliminated as ethanol (B145695), generating a reactive electrophile. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form a cyclic intermediate. Subsequent elimination of the second ethoxy group and aromatization leads to the final isoquinoline product.
Schlittler-Müller Modification
This modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials to produce C1-substituted isoquinolines. The condensation of these precursors forms an intermediate that subsequently cyclizes under acidic conditions.
Bobbitt Modification
To synthesize tetrahydroisoquinolines, the Bobbitt modification involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine. This saturated intermediate then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline derivative. This method is particularly useful for accessing reduced isoquinoline cores.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of isoquinolines and their derivatives via the Pomeranz-Fritsch reaction and its modifications.
General Protocol for the Pomeranz-Fritsch Reaction
This two-step procedure involves the initial formation of the benzalaminoacetal followed by the acid-catalyzed cyclization.
Step 1: Synthesis of the Benzalaminoacetal
-
To a solution of the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add this compound (1.1 eq).
-
The mixture is typically stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
The crude benzalaminoacetal is added portion-wise to a stirred solution of a strong acid at a controlled temperature (typically 0 °C to room temperature). A variety of acids can be employed, including concentrated sulfuric acid, polyphosphoric acid (PPA), or a mixture of sulfuric and hydrochloric acid.
-
The reaction mixture is then heated to the desired temperature (ranging from room temperature to over 100 °C) for a period of several hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is basified with a suitable base (e.g., NaOH, NH4OH) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization.
Experimental Workflow
Quantitative Data
The yield of the Pomeranz-Fritsch reaction is highly dependent on the nature of the substituents on the aromatic aldehyde and the reaction conditions employed. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction.
| Aromatic Aldehyde (Substituent) | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | H2SO4 | 100 | 4 | 45-55 | |
| 3-Ethoxybenzaldehyde | H2SO4 | 80 | 6 | 80 | |
| 3,4-Dimethoxybenzaldehyde | H2SO4 | 90 | 5 | 65 | |
| 4-Chlorobenzaldehyde | H2SO4/PPA | 120 | 8 | 30-40 | |
| 3-Hydroxybenzaldehyde | H2SO4 | 80 | 6 | 58 |
Table 1: Representative Yields for the Pomeranz-Fritsch Reaction.
Applications in Drug Development
The isoquinoline and tetrahydroisoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The acid-catalyzed cyclization of this compound derivatives provides a direct and efficient route to these important heterocyclic systems, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
Logical Relationship in Drug Discovery
Conclusion
The acid-catalyzed cyclization of this compound derivatives remains a powerful and relevant tool for the synthesis of isoquinolines and related heterocycles. The Pomeranz-Fritsch reaction, along with its modifications, offers a versatile platform for accessing a wide range of substituted nitrogen-containing scaffolds. The detailed protocols and data presented in this application note are intended to provide researchers with the practical knowledge required to successfully implement these important synthetic transformations in their own research and development endeavors.
One-Pot Synthesis of Heterocycles Using 2,2-Diethoxyethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of various heterocyclic compounds utilizing the versatile building block, 2,2-diethoxyethylamine. This reagent serves as a practical precursor to the α-aminoacetaldehyde synthon, enabling efficient construction of key heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Introduction
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This compound is a stable, commercially available aminoacetaldehyde diethyl acetal (B89532) that can be readily unmasked in situ to generate the reactive α-aminoaldehyde moiety. This reactivity has been harnessed in several classical and modern synthetic methodologies for the construction of azaheterocycles. This application note focuses on detailed protocols for the one-pot synthesis of isoquinolines via the Pomeranz-Fritsch reaction and pyrazines through a biomimetic dimerization pathway.
One-Pot Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] A one-pot approach, where the initial condensation of an aromatic aldehyde with this compound is immediately followed by acid-mediated cyclization without isolation of the intermediate imine, provides a streamlined route to this important heterocyclic core.
Logical Workflow for Pomeranz-Fritsch Reaction
Caption: One-pot Pomeranz-Fritsch isoquinoline synthesis workflow.
Experimental Protocol: One-Pot Synthesis of Isoquinoline
Materials:
-
Benzaldehyde (B42025) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imine Formation (in situ): To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add this compound (1.1 mmol) at room temperature. Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated sulfuric acid (2 mL) dropwise to the stirred solution.
-
Reaction: After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired isoquinoline.
Quantitative Data for One-Pot Pomeranz-Fritsch Reaction
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Isoquinoline | 18 | 75 |
| 2 | 4-Methoxybenzaldehyde | 6-Methoxyisoquinoline | 16 | 82 |
| 3 | 4-Chlorobenzaldehyde | 6-Chloroisoquinoline | 24 | 68 |
| 4 | 3,4-Dimethoxybenzaldehyde | 6,7-Dimethoxyisoquinoline | 16 | 85 |
Note: Yields are for isolated products after purification. Reaction conditions may require optimization for different substrates.
One-Pot Synthesis of 2,5-Disubstituted Pyrazines
The one-pot synthesis of 2,5-disubstituted pyrazines can be achieved through the self-condensation of an α-amino aldehyde, which can be generated in situ from this compound. This biomimetic approach involves the acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde, followed by dimerization and subsequent oxidation to the aromatic pyrazine (B50134) ring.[4]
Signaling Pathway for Pyrazine Synthesis
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Pomeranz-Fritsch Reaction: A Technical Guide to Optimizing Isoquinoline Synthesis
For researchers, scientists, and professionals in drug development, the Pomeranz-Fritsch reaction is a cornerstone for synthesizing the isoquinoline (B145761) core, a privileged scaffold in medicinal chemistry. However, achieving high yields can be a significant challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and maximize your product yield.
Troubleshooting Guide: Common Issues and Solutions
Low yields in the Pomeranz-Fritsch reaction can often be attributed to a handful of critical factors. This guide provides a systematic approach to identifying and resolving these common experimental hurdles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently strong acid catalyst: The classical Pomeranz-Fritsch reaction requires a potent acid to drive the electrophilic cyclization. | Use a stronger acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a mixture of acetic acid and trifluoroacetic acid. For substrates sensitive to harsh conditions, consider milder Lewis acids like lanthanide triflates.[1] |
| Decomposition of starting material or product: Harsh acidic conditions and high temperatures can lead to degradation. | Employ the Bobbitt modification, which utilizes a reduced acid concentration and often milder reaction conditions, to minimize the formation of side products.[2] | |
| Poor quality of starting materials: Impurities in the benzaldehyde (B42025) or 2,2-dialkoxyethylamine can interfere with the reaction. | Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization. | |
| Formation of Multiple Products/Side Reactions | Unwanted side reactions due to unprotected functional groups: Secondary amines in the reaction intermediate can participate in side reactions, leading to a complex product mixture. | In-situ protection of the secondary amine, for example with a tosyl group, can prevent these side reactions and significantly improve the yield of the desired isoquinoline. |
| Hydrolysis of the imine intermediate: In the presence of strong aqueous acids, the intermediate imine can hydrolyze back to the starting aldehyde and amine, reducing the overall yield.[3] | Use a non-aqueous acid catalyst or a dehydrating agent to minimize water content in the reaction mixture. | |
| Inconsistent Yields | Variability in reaction conditions: Temperature, reaction time, and the concentration of the acid catalyst are critical parameters that can significantly impact the yield. | Carefully control and optimize these parameters for your specific substrate. A systematic approach, such as a design of experiments (DoE), can be beneficial. |
| Influence of substituents: The electronic nature of the substituents on the benzaldehyde ring plays a crucial role. Electron-donating groups generally favor the reaction, while electron-withdrawing or halogen substituents may require more forcing conditions.[4] | For benzaldehydes with electron-withdrawing groups, consider using a stronger acid catalyst or higher reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the Pomeranz-Fritsch reaction?
A1: The choice of acid catalyst is highly dependent on the substrate. For many standard reactions, concentrated sulfuric acid or polyphosphoric acid (PPA) are effective.[1] A mixture of acetic acid and concentrated sulfuric acid has been shown to provide moderate yields in some cases. For substrates that are sensitive to harsh conditions, Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates can be good alternatives.[1]
Q2: How can I improve the yield when using an electron-deficient benzaldehyde?
A2: Electron-deficient benzaldehydes are generally less reactive in the Pomeranz-Fritsch reaction. To improve the yield, you can try using a stronger acid catalyst, increasing the reaction temperature, or extending the reaction time.[4] However, be mindful of potential decomposition under harsher conditions.
Q3: What are the advantages of the Bobbitt modification?
A3: The Bobbitt modification involves the reduction of the intermediate iminoacetal to an aminoacetal before cyclization. This allows for the use of milder acidic conditions, which in turn reduces the formation of side products and can lead to cleaner reactions and higher yields, particularly for sensitive substrates.[2]
Q4: Can I use a reusable catalyst for the Pomeranz-Fritsch reaction?
A4: Yes, recent studies have shown that silica-supported polyphosphoric acid (SiO2-PPA) can be an effective and reusable catalyst for related cyclization reactions. This approach offers the potential for greener and more cost-effective syntheses.[5][6]
Q5: What is the typical work-up procedure for a Pomeranz-Fritsch reaction?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it onto ice, followed by basification with a suitable base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. The product is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt, and concentrated. The crude product is often purified by column chromatography or recrystallization.
Experimental Protocols
General Procedure for the Pomeranz-Fritsch Reaction using Polyphosphoric Acid (PPA)
This protocol is adapted from a typical procedure for the synthesis of 8-substituted isoquinolines.[7]
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the substituted benzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.0 eq.) in a suitable solvent such as xylene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
Cyclization: In a separate flask, heat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 100 °C).
-
Slowly add the crude imine to the hot PPA with vigorous stirring.
-
Maintain the reaction at the set temperature for the optimized reaction time (e.g., 1.5 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Acidify the aqueous solution with concentrated HCl and wash with an organic solvent like diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated ammonium hydroxide solution and extract the product with a suitable organic solvent (e.g., benzene (B151609) or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired isoquinoline.
Conceptual Workflow for Optimizing the Pomeranz-Fritsch Reaction
Caption: A logical workflow for optimizing the Pomeranz-Fritsch reaction.
Reaction Mechanism and Key Intermediates
The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) followed by an acid-catalyzed electrophilic cyclization.
Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 2,2-Diethoxyethylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2,2-Diethoxyethylamine.
General Purification Strategies
Products derived from this compound, which include isoquinolines, N-substituted acetamides, and 2-substituted imidazoles, often require multi-step purification procedures to remove unreacted starting materials, reagents, and reaction byproducts. The choice of purification strategy depends on the physicochemical properties of the target molecule, such as polarity, solubility, and stability.
Common Purification Techniques:
-
Extraction: Liquid-liquid extraction is a crucial first step to separate the crude product from the reaction mixture. Given the basic nature of the amine-derived products, acid-base extraction can be a powerful tool.
-
Chromatography: Column chromatography is frequently employed for the separation of complex mixtures. The choice between normal-phase (e.g., silica (B1680970) gel, alumina) and reversed-phase chromatography depends on the polarity of the compounds to be separated.
-
Crystallization: Recrystallization is an effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical for obtaining high-purity crystals.[1][2][3]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for removing non-volatile impurities.
Troubleshooting Guides & FAQs
Section 1: Column Chromatography
Question: My amine-containing product streaks badly on the silica gel column, leading to poor separation. What can I do to prevent this?
Answer: Tailing or streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica surface, which can lead to strong interactions with the amine. Here are several strategies to mitigate this problem:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1% v/v) or ammonia (B1221849) (e.g., as a solution in methanol), to your eluent. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.
-
Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Alumina (B75360) (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This type of stationary phase is specifically designed to reduce the interaction with basic compounds.
-
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile (B52724)/water or methanol/water with a buffer) can be an effective alternative.
Question: My product is very polar and either doesn't move from the baseline or elutes with the solvent front in my normal-phase column. How can I achieve good separation?
Answer: For highly polar compounds, you need to adjust the polarity of your mobile phase or switch to a different chromatographic technique.
-
Increase Eluent Polarity: For normal-phase chromatography, gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate (B1210297) system, you can switch to a dichloromethane (B109758)/methanol system. For very polar compounds, adding a small percentage of acetic acid or formic acid to the mobile phase can sometimes help, but be cautious as this can be detrimental to acid-labile compounds.
-
Reversed-Phase Chromatography: This is often the method of choice for polar compounds. You will start with a highly polar mobile phase (e.g., water or a buffer) and gradually increase the proportion of the organic modifier (e.g., acetonitrile or methanol).
Question: I am not recovering my compound from the column. What could be the reason?
Answer: Several factors could lead to the loss of your compound on the column:
-
Irreversible Adsorption: Highly basic compounds can bind irreversibly to acidic silica gel. A pre-column stability test on a TLC plate can help diagnose this issue. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any degradation or streaking occurs.
-
Decomposition on the Stationary Phase: The acidic nature of silica gel can cause the decomposition of sensitive compounds. If you suspect this, using a less acidic stationary phase like neutral alumina or performing the chromatography at a lower temperature might help.
-
Elution in the Solvent Front: If the eluent is too polar, your compound might have eluted very quickly with the solvent front. Always collect and analyze the first few fractions.
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by your analytical method (e.g., TLC). Try concentrating some of the fractions where you expect your product to be.
Section 2: Crystallization
Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.
-
Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Question: I have very low recovery after recrystallization. How can I improve the yield?
Answer: Low recovery can be due to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the solvent even at low temperatures. To address this:
-
Choose a Different Solvent: Experiment with different solvents or solvent mixtures to find one where your compound has very low solubility when cold.
-
Cool to a Lower Temperature: Ensure you are cooling the solution sufficiently, for instance, by using an ice-salt bath.
-
Recover a Second Crop: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Section 3: Specific Product Classes
Question: I performed a Pomeranz-Fritsch reaction to synthesize an isoquinoline (B145761) derivative. What is a typical work-up and purification procedure?
Answer: The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde with this compound.[4][5][6] The work-up and purification typically involve the following steps:
-
Neutralization: The reaction is usually quenched by carefully pouring the acidic reaction mixture onto ice and then neutralizing it with a base (e.g., concentrated ammonia or sodium hydroxide (B78521) solution) to a basic pH. This step is crucial to deprotonate the isoquinoline product and make it soluble in organic solvents.
-
Extraction: The neutralized aqueous mixture is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Purification:
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Crystallization: If the isoquinoline derivative is a solid, it can be further purified by recrystallization from a suitable solvent, such as ethanol, toluene, or a mixture of solvents.
-
Question: What are common impurities in the synthesis of 2-substituted imidazoles from this compound?
Answer: The synthesis of 2-substituted imidazoles can proceed through various routes. When using a precursor derived from this compound, potential impurities can include:
-
Unreacted Starting Materials: Incomplete reaction can leave behind the starting aldehyde, this compound, or the intermediate Schiff base.
-
Side-Products from the Amine: The primary amine of this compound can undergo side reactions.
-
Over-alkylation or Di-substitution: Depending on the reaction conditions, the imidazole (B134444) nitrogen can be further alkylated.
-
Hydrolyzed Acetal (B89532): The diethoxy acetal can be hydrolyzed to the corresponding aldehyde under acidic conditions, which might then participate in other reactions.
Purification is often achieved by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether, followed by recrystallization.[7]
Quantitative Data
| Product Class | Purification Method | Typical Eluent/Solvent | Reported Yield | Reported Purity | Reference |
| Isoquinoline (from Pomeranz-Fritsch) | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate | ~60-82% | >95% (after chromatography) | [8] |
| N-(2,2-diethoxyethyl)formamide | Distillation | - | 86% | Not specified | [9] |
| N-substituted amides | Column Chromatography (Silica Gel) | Ethyl Acetate/Hexanes | 71-92% | >95% (after chromatography) | [10][11] |
| 2-Substituted Imidazoles | Column Chromatography (Silica Gel) | Petroleum Ether/Ethyl Acetate | Good to excellent | >95% (after chromatography) | [7][12] |
Experimental Protocols
Protocol 1: Purification of Isoquinoline from a Pomeranz-Fritsch Reaction
This protocol describes a general procedure for the work-up and purification of isoquinoline synthesized from benzaldehyde (B42025) and this compound.
Materials:
-
Crude reaction mixture from Pomeranz-Fritsch synthesis
-
Crushed ice
-
Concentrated ammonium (B1175870) hydroxide or sodium hydroxide solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Quenching and Neutralization: a. Carefully pour the acidic reaction mixture onto a large beaker of crushed ice with stirring. b. Slowly add concentrated ammonium hydroxide or NaOH solution until the pH of the solution is > 9.
-
Extraction: a. Transfer the basic aqueous mixture to a separatory funnel. b. Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Washing and Drying: a. Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude isoquinoline.
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% EtOAc in hexane). b. Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. c. Elute the column with a gradient of increasing ethyl acetate concentration. d. Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Final Concentration: a. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoquinoline.
Protocol 2: Purification of an N-(2,2-diethoxyethyl)amide by Recrystallization
This protocol provides a general method for the recrystallization of a solid N-substituted amide derived from this compound.
Materials:
-
Crude solid N-(2,2-diethoxyethyl)amide
-
Recrystallization solvent (e.g., ethanol, acetone, acetonitrile, or a mixture like ethanol/water)[13]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: a. In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: a. Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven can be used.
Mandatory Visualizations
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Pomeranz-Fritsch Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction temperature for the Pomeranz-Fritsch synthesis of isoquinolines. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Pomeranz-Fritsch synthesis?
A1: The Pomeranz-Fritsch reaction is an acid-catalyzed cyclization that is performed with heating.[1] The archetypal reaction utilizes concentrated sulfuric acid as the catalyst and requires elevated temperatures to drive the cyclization and dehydration steps.[1][2] The optimal temperature can vary significantly depending on the specific substrates and acid catalyst used.
Q2: How does the substitution pattern of the benzaldehyde (B42025) affect the required reaction temperature?
A2: The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in determining the requisite reaction temperature. Aromatic aldehydes bearing electron-donating groups can often undergo cyclization under milder conditions. Conversely, substrates with electron-withdrawing groups or halogens typically necessitate higher temperatures to achieve a reasonable reaction rate.[3]
Q3: Are there modifications to the Pomeranz-Fritsch reaction that allow for lower reaction temperatures?
A3: Yes, several modifications to the classical Pomeranz-Fritsch protocol have been developed to enable the reaction to proceed under milder conditions. For instance, the use of Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates in place of strong protic acids like sulfuric acid has been reported.[4] Additionally, a modified procedure employing trimethylsilyltriflate (TMSOTf) and an amine base has been shown to facilitate the cyclization at lower temperatures.
Q4: What are the common consequences of using a reaction temperature that is too high?
A4: Exceeding the optimal reaction temperature can lead to several undesirable outcomes. Increased formation of side products, such as oxazoles, can occur, reducing the overall yield of the desired isoquinoline (B145761).[5] Furthermore, decomposition of the starting materials or the product can become significant at excessive temperatures, leading to a complex reaction mixture and purification challenges.
Q5: My reaction is not proceeding to completion at a moderate temperature. What should I consider before increasing the heat?
A5: Before indiscriminately increasing the reaction temperature, it is prudent to evaluate other reaction parameters. Ensure that the acid catalyst is of appropriate concentration and purity. The quality of the starting materials, particularly the benzalaminoacetal intermediate, is also critical. Incomplete formation or impurity of this intermediate can hinder the subsequent cyclization. Consideration should also be given to the reaction time; some substrates may simply require longer reaction times to achieve full conversion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of reaction temperature in the Pomeranz-Fritsch synthesis.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | - Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).- For substrates with electron-withdrawing groups, higher temperatures are generally required.[3]- Consider switching to a stronger acid catalyst or a modified procedure known to proceed at lower temperatures. |
| Reaction temperature is too high, leading to decomposition. | - Decrease the reaction temperature.- Monitor the reaction for the appearance of degradation products.- If possible, conduct the reaction under an inert atmosphere to minimize oxidative decomposition. | |
| Formation of Significant Side Products (e.g., Oxazoles) | Excessive reaction temperature. | - Lower the reaction temperature to favor the desired isoquinoline formation pathway.[5]- Optimize the reaction time; prolonged heating, even at a moderate temperature, can lead to side product formation. |
| Inconsistent Results Between Batches | Poor temperature control. | - Utilize a reaction setup with precise temperature control, such as an oil bath with a thermocouple or a automated synthesis reactor.- Ensure uniform heating of the reaction mixture with adequate stirring. |
| Reaction Stalls Before Completion | Insufficient thermal energy for the cyclization of a challenging substrate. | - If a moderate temperature increase is ineffective, consider a stepwise heating profile. For example, hold at a lower temperature initially to ensure complete formation of a key intermediate, followed by an increase to a higher temperature to drive the final cyclization.- Evaluate the use of a higher-boiling solvent if solvent limitations are a factor, ensuring compatibility with the reaction chemistry. |
Data Presentation
| Substituent on Benzaldehyde | General Temperature Range (°C) | Expected Yield | Key Considerations |
| Strong Electron-Donating (e.g., -OCH₃) | 80 - 120 | Moderate to High | Milder conditions are often sufficient.[3] |
| Weak Electron-Donating (e.g., -CH₃) | 100 - 140 | Moderate | |
| Unsubstituted (-H) | 120 - 160 | Variable | Yields can be highly dependent on the specific acid catalyst and conditions.[6] |
| Weak Electron-Withdrawing (e.g., -Cl) | 140 - 180 | Low to Moderate | Higher temperatures are necessary to overcome the deactivation of the aromatic ring.[3] |
| Strong Electron-Withdrawing (e.g., -NO₂) | 160 - 200+ | Low | Often challenging substrates; may require harsh conditions and result in significant side product formation. |
Experimental Protocols
General Protocol for Optimization of Reaction Temperature
This protocol provides a framework for systematically optimizing the reaction temperature for a given Pomeranz-Fritsch synthesis.
1. Materials:
-
Substituted benzaldehyde
-
2,2-Diethoxyethylamine (or other aminoacetaldehyde acetal)
-
Anhydrous solvent (e.g., toluene, xylene, or none if using the acid as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid, or a Lewis acid)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Analytical tools for reaction monitoring (e.g., TLC plates, LC-MS)
2. Procedure:
-
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in the chosen solvent.
-
Add this compound (1.0 - 1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours, or until the formation of the imine is complete (monitor by TLC or NMR).
-
For many procedures, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which is used in the next step without further purification.
-
-
Step 2: Cyclization
-
Carefully add the acid catalyst to the crude benzalaminoacetal at a controlled temperature (e.g., in an ice bath). The amount and type of acid will need to be optimized.
-
Set up a series of small-scale reactions to be run at different temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C).
-
Heat each reaction mixture to the target temperature with vigorous stirring.
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC or LC-MS. Note the time to completion and the formation of any side products.
-
-
Step 3: Work-up and Analysis
-
Once the reaction is deemed complete (or has reached a steady state), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice and then basifying with a suitable base (e.g., NaOH, NH₄OH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction temperature to determine the yield and purity.
-
3. Optimization:
-
Based on the results, identify the temperature that provides the best balance of reaction rate, yield, and purity.
-
Further fine-tuning of the temperature in smaller increments around the identified optimum may be beneficial.
Mandatory Visualization
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
Effect of acid catalyst concentration on isoquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effect of acid catalyst concentration on isoquinoline (B145761) synthesis, focusing on two primary methods: the Bischler-Napieralski and Pictet-Spengler reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common acid catalysts used for isoquinoline synthesis?
A1: For the Bischler-Napieralski reaction, common dehydrating agents that act as acid catalysts include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][2][3] Milder conditions can be achieved using triflic anhydride (B1165640) (Tf₂O).[4] In the Pictet-Spengler reaction, both protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are frequently employed.[5][6]
Q2: How does the concentration of the acid catalyst generally affect the reaction?
A2: The concentration of the acid catalyst is a critical parameter in isoquinoline synthesis. Insufficient catalyst can lead to an incomplete reaction and low yields. Conversely, excessively high concentrations can promote side reactions such as polymerization, leading to the formation of tar and other byproducts, making purification difficult.[6] The optimal concentration is highly dependent on the specific substrate and the chosen catalyst.
Q3: What are the primary side reactions related to acid catalyst concentration?
A3: A major side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives. This is more prevalent with certain substrates and strong acid conditions.[4][7] Polymerization is another common issue, especially at high temperatures and prolonged reaction times, resulting in the formation of unmanageable tar.[5] In the Pictet-Spengler reaction, overly acidic conditions can sometimes lead to side reactions or decomposition of the starting material or product, although it is generally a milder reaction.
Q4: Can the choice of acid catalyst influence the regioselectivity of the reaction?
A4: Yes, the choice of the dehydrating agent in the Bischler-Napieralski reaction can affect the regioselectivity. For example, in the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide, using POCl₃ favors the formation of the expected 7-methoxy product. However, using P₂O₅ exclusively can lead to a mixture of the 7-methoxy and an unexpected 6-methoxy product, which is thought to arise from cyclization at the ipso-carbon followed by rearrangement.[1][5]
Troubleshooting Guides
Bischler-Napieralski Reaction
| Issue | Possible Cause Related to Catalyst Concentration | Troubleshooting Steps |
| Low or No Yield | Insufficient Catalyst: The amount of dehydrating agent is not enough to drive the reaction to completion, especially for less reactive substrates.[8] | 1. Increase Catalyst Equivalents: Gradually increase the equivalents of the dehydrating agent (e.g., from 1.1 to 3 or 5 equivalents of POCl₃). 2. Use a Stronger Catalyst System: For deactivated aromatic rings, switch to a more potent system like P₂O₅ in refluxing POCl₃.[2] |
| Catalyst Decomposition: The catalyst may have degraded due to moisture. | 1. Use Fresh Reagents: Ensure that the dehydrating agent is fresh and handled under anhydrous conditions. | |
| Formation of Tar/Polymer | Excessive Catalyst Concentration: Too much acid can promote polymerization and other side reactions, especially at elevated temperatures. | 1. Reduce Catalyst Amount: Decrease the equivalents of the acid catalyst. 2. Controlled Addition: Add the catalyst dropwise at a lower temperature to control the initial exothermic reaction before heating.[5] |
| Styrene Byproduct Formation (Retro-Ritter Reaction) | Harsh Reaction Conditions: High catalyst concentration and high temperatures can favor the retro-Ritter pathway.[7] | 1. Use Milder Conditions: Consider using a milder catalyst system like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[4] 2. Change the Solvent: Using the corresponding nitrile as the solvent can help shift the equilibrium away from the retro-Ritter product.[4] |
Pictet-Spengler Reaction
| Issue | Possible Cause Related to Catalyst Concentration | Troubleshooting Steps |
| Low or No Yield | Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the formation of the electrophilic iminium ion intermediate.[5] | 1. Increase Catalyst Concentration: Gradually increase the amount of the acid catalyst (e.g., TFA or HCl). 2. Switch to a Stronger Acid: If using a weak acid, consider a stronger one, but monitor for side reactions. For less nucleophilic aromatic rings, stronger acids and higher temperatures may be necessary.[5] |
| Decomposition of Starting Material or Product | Excessively Strong Acidic Conditions: The substrate or product may be sensitive to highly acidic environments. | 1. Use a Milder Acid: Switch to a weaker acid catalyst. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration may help. 3. Consider No Acid Catalyst: For highly activated substrates (e.g., those with electron-rich indole (B1671886) or pyrrole (B145914) rings), the reaction may proceed without an acid catalyst.[5] |
Quantitative Data on Catalyst Concentration
The following tables summarize the effect of acid catalyst type and concentration on the yield of isoquinoline synthesis. It is important to note that yields are highly substrate-dependent, and these tables provide illustrative examples.
Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Substrate | Dehydrating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | 2.0-3.0 | Toluene (B28343) | Reflux | 2-4 | Good (Specific % not stated)[7] |
| β-arylethylamide | POCl₃ | 1.1 - 5.0 | Acetonitrile | Reflux | 1-24 | Varies[5] |
| β-arylethylamide | Tf₂O / 2-chloropyridine | 1.25 / 2.0 | CH₂Cl₂ | -20 to 0 | 1 | High (Specific % not stated)[7] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | "Normal Product"[1] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | Not Specified | Not Specified | Not Specified | Not Specified | Mixture of "Normal" and "Abnormal" Products[1] |
Table 2: Effect of Acid Catalyst on Pictet-Spengler Reaction Yield
| β-arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Time | Yield (%) |
| Tryptamine (B22526) | Benzaldehyde | TFA | CH₂Cl₂ | RT to Reflux | 1-24 | Varies[2] |
| β-phenylethylamine | Dimethoxymethane | HCl | Protic | Heated | Not Specified | Good (Specific % not stated)[5] |
| Tryptophan methyl ester | Piperonal | Benzoic Acid | Acetic Acid | Not Specified | Not Specified | Good, with high diastereoselectivity[9] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃[5][7]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 2.0 to 3.0 equivalents) dropwise to the solution. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Synthesis using TFA[2]
-
In a clean, dry round-bottom flask, dissolve the tryptamine derivative (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) at room temperature.
-
Add trifluoroacetic acid (TFA) as the catalyst. The optimal amount may vary, but a catalytic amount (e.g., 10 mol%) is a good starting point.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for acid-catalyzed isoquinoline synthesis.
Caption: Troubleshooting logic for low yield in isoquinoline synthesis.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing polymerization of 2,2-Diethoxyethylamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Diethoxyethylamine, focusing on the prevention of its polymerization under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning viscous and forming a solid precipitate when I add an acid?
A1: You are likely observing acid-catalyzed polymerization. This compound contains an acetal (B89532) functional group, which is unstable in acidic environments.[1][2][3] The acid catalyzes the hydrolysis of the acetal, generating a reactive aldehyde intermediate. This intermediate can then undergo self-condensation or polymerization, leading to the formation of insoluble polymeric materials.
Q2: What is the underlying chemical mechanism for this polymerization?
A2: The polymerization is initiated by the acid-catalyzed hydrolysis of the diethyl acetal. The process can be broken down into two main stages:
-
Hydrolysis: The acetal group is protonated by the acid, making it a good leaving group. Subsequent attack by water leads to the formation of a hemiacetal, which then further hydrolyzes to yield aminoacetaldehyde and two equivalents of ethanol.[2][4][5][6]
-
Polymerization: The resulting aminoacetaldehyde is unstable and can readily undergo self-condensation reactions, such as aldol (B89426) condensation and imine formation, leading to the formation of complex polymeric structures.
Q3: At what pH range does this polymerization become a significant issue?
A3: Acetal hydrolysis is generally favored under acidic conditions (pH < 7). While the exact pH at which polymerization becomes rapid can vary depending on the specific acid used, concentration, and temperature, it is best to avoid any acidic environment when handling neat or concentrated solutions of this compound. Even mildly acidic conditions can initiate hydrolysis and subsequent polymerization over time.[1][7]
Q4: Are there any commercially available inhibitors I can add to my reaction to prevent this polymerization?
A4: Standard radical polymerization inhibitors (e.g., hydroquinone, BHT) are unlikely to be effective, as the mechanism is not radical-based.[8][9] The polymerization is driven by acid-catalyzed hydrolysis and subsequent condensation reactions. Therefore, the most effective strategies involve either protecting the amine, controlling the reaction conditions to minimize hydrolysis, or generating the reactive species in situ for immediate consumption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution becomes cloudy or forms a precipitate upon acidification. | Acid-catalyzed hydrolysis and subsequent polymerization of the resulting aminoacetaldehyde. | 1. Protect the Amine: Protect the amine functionality with a suitable protecting group (e.g., Boc) before exposing the molecule to acidic conditions. The protecting group can be removed in a subsequent step. 2. In Situ Generation: If the desired reaction involves the aldehyde functionality, consider generating the aminoacetaldehyde from a more stable precursor in the presence of the other reactants to ensure it is consumed immediately. 3. pH Control: If possible, perform the reaction in a buffered system to maintain a pH where the acetal is more stable. |
| Low yield of the desired product in an acid-catalyzed reaction. | The starting material, this compound, is polymerizing as a side reaction, reducing the amount available for the desired transformation. | Optimize reaction conditions to minimize the time the unprotected amine is exposed to acidic conditions. This could involve slow addition of the acid or running the reaction at a lower temperature. |
| Difficulty in purifying the product due to polymeric byproducts. | The polymeric material is co-precipitating or is soluble in the extraction solvent, complicating purification. | 1. Filtration: If the polymer is insoluble, it may be removed by filtration before workup. 2. Chromatography: Careful selection of the chromatographic conditions may allow for the separation of the desired product from the polymeric impurities. 3. Prevention: The most effective approach is to prevent the formation of the polymer in the first place by following the recommendations above. |
Experimental Protocols
Protocol 1: Protection of the Amine Group with a Boc Protecting Group
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting Boc-protected amine is significantly more stable in moderately acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected this compound.
-
Purify the product by column chromatography if necessary.
Visual Guides
Acid-Catalyzed Polymerization Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. longchangchemical.com [longchangchemical.com]
Removal of unreacted 2,2-Diethoxyethylamine from the reaction mixture
Technical Support Center: Purification Strategies
Topic: Removal of Unreacted 2,2-Diethoxyethylamine from a Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods leverage the basicity and physical properties of this compound. These include:
-
Aqueous Acidic Wash (Liquid-Liquid Extraction): This method converts the amine into its water-soluble salt.[1][2]
-
Aqueous Copper (II) Sulfate (B86663) Wash: A milder alternative for acid-sensitive products, this method forms a water-soluble copper complex with the amine.[1][3]
-
Distillation: Effective if there is a significant difference in boiling points between this compound and the desired product.
-
Column Chromatography: Used for purifying complex mixtures or when other methods are ineffective.[4]
Q2: My product is sensitive to acid. How can I remove the residual amine?
A2: For acid-sensitive products, an acidic wash should be avoided as it can cause hydrolysis or degradation. The recommended alternative is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate.[1][5] The copper-complexed amine will partition into the aqueous phase, which turns a characteristic purple color, indicating successful removal.[1][2] Continue washing until no further color change is observed in the aqueous layer.[2]
Q3: When is distillation a suitable method for purification?
A3: Distillation is a viable option when your desired product is thermally stable and has a boiling point that is significantly different from that of this compound (162-163 °C).[6][7][8] If the boiling points are too close, fractional distillation may be required, but this can be less effective for complete separation.[9]
Q4: I'm seeing streaking or poor separation during silica (B1680970) gel column chromatography. What's causing this and how can I fix it?
A4: The basic nature of amines like this compound can cause strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, leading to issues like peak tailing and poor separation.[4] To mitigate this, you can:
-
Add a competing amine: Incorporate a small amount of a volatile amine, such as triethylamine (B128534) (~1-2%), into your eluent system.[10]
-
Use a different stationary phase: Consider using a less acidic stationary phase like basic alumina (B75360) or a functionalized silica (e.g., amino-functionalized).[4]
-
Employ reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography with a mobile phase at a high pH can be very effective, as it keeps the amine in its neutral, more lipophilic form.[4]
Q5: Can I remove this compound simply by washing with water?
A5: While this compound is soluble in water, a simple water wash is often inefficient for complete removal from an organic solvent, as the amine will partition between the two layers.[8][11] An acidic or copper sulfate wash is significantly more effective because it dramatically increases the amine's solubility in the aqueous phase.[1][2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ | [7][11] |
| Molecular Weight | 133.19 g/mol | [7][11] |
| Boiling Point | 162-163 °C | [6][7][8] |
| Density | 0.916 g/mL at 25 °C | [6][8][12] |
| Appearance | Clear, colorless to light yellow liquid | [7][11] |
| Water Solubility | Soluble | [8][11] |
| pKa (of conjugate acid) | 8.47 (at 25°C) | [8] |
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Emulsion forms during aqueous wash | The organic and aqueous layers are not separating cleanly. | 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous layer.[5] 2. Filter: Pass the mixture through a plug of Celite or glass wool.[5] 3. Patience: Allow the separatory funnel to stand undisturbed for an extended period.[5] 4. Centrifugation: If the volume is small, centrifuging the mixture can force layer separation.[5] |
| Product is lost into the aqueous layer | The product may also be basic or highly polar. | 1. Back-Extraction: Basify the acidic aqueous wash with NaOH or NaHCO₃ and re-extract with an organic solvent. 2. Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of your product and drive it into the organic layer.[5] |
| Amine is still present after multiple washes | Incomplete protonation/complexation or insufficient volume of wash solution. | 1. Check pH: Ensure the aqueous layer is sufficiently acidic (pH < 4) when performing an acid wash.[2] 2. Increase Wash Volume: Use a larger volume of the aqueous washing solution. A general rule is to wash with at least 10 times the volume of the amine solvent.[1][2] 3. Increase Number of Washes: Perform additional washes until the amine is no longer detected (e.g., by TLC). |
| Product degrades during purification | The product is unstable to the purification conditions (e.g., acid, heat). | 1. Use Milder Conditions: If acid-sensitive, switch from an HCl wash to a 10% CuSO₄ wash.[5] 2. Avoid Heat: If thermally unstable, use non-thermal methods like chromatography or liquid-liquid extraction instead of distillation. |
Experimental Protocols
Protocol 1: Removal by Aqueous Acidic Wash
This protocol is suitable for products that are stable in acidic conditions.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt.
-
Repeat: Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[13]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Removal by Aqueous Copper (II) Sulfate Wash
This protocol is a milder alternative for products that are sensitive to acid.
Materials:
-
Crude reaction mixture dissolved in an organic solvent
-
10% (w/v) Copper (II) Sulfate (CuSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
CuSO₄ Wash: Add an equal volume of 10% aqueous CuSO₄ solution. The blue aqueous layer will turn purple as it complexes with the amine.[1][2]
-
Separation: Stopper the funnel, shake for 1-2 minutes, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains blue, indicating that all the amine has been removed.[1]
-
Brine Wash: Wash the organic layer with brine to remove any residual copper salts and water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for removing this compound via an acidic wash.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 645-36-3 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 645-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. This compound(645-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in 2,2-Diethoxyethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Diethoxyethylamine. The information is designed to help identify and characterize potential impurities that may arise during synthesis, storage, and various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are the potential impurities associated with them?
A1: There are two primary synthetic routes for this compound, each with a unique impurity profile.
-
Route 1: Reaction of Chloroacetaldehyde (B151913) Diethyl Acetal (B89532) with Ammonia (B1221849): This is a common method where chloroacetaldehyde diethyl acetal is reacted with ammonia. The primary impurity of concern in this route is iminodiacetaldehyde diethyl acetal , which can form if there is an insufficient excess of ammonia. Other potential impurities include unreacted chloroacetaldehyde diethyl acetal and byproducts from the synthesis of the starting material itself, such as 1,1,2-trichloroethane and other chlorinated acetaldehydes.[1][2]
-
Route 2: Hydrogenation of Dialkoxyacetonitrile: This method involves the catalytic hydrogenation of the corresponding dialkoxyacetonitrile. While this route can produce high yields, potential impurities can include unreacted dialkoxyacetonitrile and byproducts from its synthesis. Additionally, side reactions during hydrogenation might lead to the formation of secondary amines or other reduced species, though specific examples are not well-documented in publicly available literature.[1]
Q2: What are the potential degradation products of this compound?
A2: this compound can degrade under certain conditions, leading to the formation of impurities.
-
Hydrolysis: The acetal group is sensitive to acidic conditions and can hydrolyze to form aminoacetaldehyde and ethanol . Aminoacetaldehyde itself is reactive and can potentially polymerize or engage in other side reactions. The compound is generally stable under neutral and basic conditions.
-
Oxidative Degradation: Like many amines, this compound can be susceptible to oxidation. While specific studies on this compound are limited, tertiary amines are known to form N-oxides as oxidative degradation products.[3] Exposure to air and certain metal ions can accelerate this process.
-
Thermal Degradation: High temperatures can lead to the decomposition of this compound. Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides (NOx).[4]
-
Reaction with Nitrites: Under acidic conditions, contact with nitrites or nitric acid can lead to the formation of nitrosamines , which are a class of potent carcinogens.[4]
Q3: How can I detect and identify impurities in my this compound reaction?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of impurities.
-
Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for separating and identifying volatile impurities. Given the volatility of this compound and many of its potential impurities, GC is a primary analytical method.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for less volatile impurities. Since this compound lacks a strong chromophore, derivatization with an agent like 2,4-dinitrofluorobenzene (DNFB) is often necessary to enable UV detection.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main component and any significant impurities that can be isolated.
-
Mass Spectrometry (MS): Besides its use with GC, MS can provide molecular weight information and fragmentation patterns to help identify unknown impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and can be used as a fingerprinting technique for quality control.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peak in GC-MS analysis with a higher molecular weight than the product. | Formation of iminodiacetaldehyde diethyl acetal (from Route 1). | Increase the molar excess of ammonia during the synthesis. Purify the product using fractional distillation under reduced pressure. |
| Appearance of new peaks in the chromatogram after storage or exposure to air. | Oxidative degradation (e.g., N-oxide formation). | Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Consider adding an antioxidant if compatible with the intended application. |
| Low yield and presence of polar impurities after a reaction under acidic conditions. | Hydrolysis of the acetal group. | Ensure all reagents and solvents are anhydrous if the acetal needs to remain intact. If hydrolysis is unavoidable, consider a different protecting group strategy. For purification, a basic workup followed by extraction can remove acidic byproducts. |
| Broad peaks or tailing in GC analysis. | Interaction of the amine with active sites on the GC column. | Use a base-deactivated GC column specifically designed for amine analysis. Derivatization of the amine may also improve peak shape. |
| Inconsistent reaction outcomes. | Impurities in the starting material. | Analyze the purity of the starting materials (e.g., chloroacetaldehyde diethyl acetal) before use. Purify starting materials if necessary. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To separate and identify volatile impurities in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A base-deactivated column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-300.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration (e.g., 1 mg/mL).
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra to library databases (e.g., NIST) and known potential impurities. The area percent of each peak can provide a semi-quantitative measure of purity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)
-
Objective: To quantify this compound and related amine impurities.
-
Derivatizing Agent: 2,4-dinitrofluorobenzene (DNFB).
-
Derivatization Procedure:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of DNFB in acetonitrile (B52724) and a basic buffer (e.g., sodium bicarbonate).
-
Heat the mixture to facilitate the reaction.
-
Cool and neutralize the reaction mixture.
-
Filter the solution before injection.
-
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the DNFB derivative (e.g., 360 nm).
-
Quantification: Use an external standard calibration curve prepared with derivatized this compound of known concentration.
Data Presentation
Table 1: Common Impurities in this compound Reactions
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin | Recommended Analytical Technique |
| Iminodiacetaldehyde diethyl acetal | C12H27NO4 | 249.35 | Side reaction in the synthesis from chloroacetaldehyde diethyl acetal. | GC-MS |
| Chloroacetaldehyde diethyl acetal | C6H13ClO2 | 152.62 | Unreacted starting material (Route 1). | GC-MS |
| Ethanol | C2H5OH | 46.07 | Hydrolysis of the acetal group. | GC |
| Aminoacetaldehyde | C2H5NO | 59.07 | Hydrolysis of the acetal group. | Derivatization followed by HPLC or GC-MS |
| This compound N-oxide | C6H15NO3 | 149.19 | Oxidative degradation. | LC-MS |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: General analytical workflow for impurity characterization.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing Regioselectivity of Cyclization with 2,2-Diethoxyethylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of cyclization reactions involving 2,2-diethoxyethylamine, a versatile building block in heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in cyclization reactions?
A1: this compound is a key reagent in several named reactions for synthesizing nitrogen-containing heterocycles. Its most prominent application is in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines.[1][2][3] In this reaction, it is first condensed with a benzaldehyde (B42025) to form a benzalaminoacetal, which then undergoes an acid-catalyzed cyclization.[2][4] The related Pictet-Spengler reaction, which synthesizes tetrahydroisoquinolines, is another important application where a β-arylethylamine, which can be prepared from precursors involving this compound, is cyclized with an aldehyde or ketone.[5]
Q2: What is "regioselectivity" in the context of these cyclization reactions?
A2: Regioselectivity refers to the preference for bond formation at one position over another when multiple structural outcomes are possible. In the context of cyclization with this compound derivatives, this typically arises when using a substituted aromatic aldehyde or a substituted β-phenethylamine. For example, with a meta-substituted aromatic ring, the cyclization can occur at two different positions on the ring (ortho or para to the substituent), leading to two different regioisomers. Controlling which isomer is formed preferentially is the goal of enhancing regioselectivity.
Q3: What are the fundamental factors that control regioselectivity in these cyclization reactions?
A3: The regiochemical outcome is primarily governed by the principles of electrophilic aromatic substitution. The key factors are:
-
Electronic Effects: The electronic nature of substituents on the aromatic ring dictates the nucleophilicity of different positions. Electron-donating groups (EDGs) activate the ortho and para positions, making them more susceptible to electrophilic attack by the iminium ion intermediate.
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the electrophile to the adjacent (ortho) position, thereby favoring cyclization at the more accessible (para) position.
-
Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly influence the regioselectivity. These conditions can shift the balance between kinetic and thermodynamic control of the reaction.[1]
Q4: How does the acetal (B89532) group of this compound participate in the reaction?
A4: The diethyl acetal group serves as a masked aldehyde. During the acid-catalyzed cyclization step of the Pomeranz-Fritsch reaction, the acetal is hydrolyzed to reveal an aldehyde, which then participates in the formation of an electrophilic iminium ion. This ion is the key intermediate that attacks the aromatic ring to close the new heterocyclic ring.[2][4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Regioisomers
Q: My reaction with a meta-substituted benzaldehyde (or phenethylamine) is producing a mixture of the 6-substituted and 8-substituted (or 5- and 7-substituted) isoquinoline (B145761) products. How can I favor the formation of a single isomer?
A: Achieving high regioselectivity often requires a systematic optimization of reaction conditions. The formation of the para-substituted product is typically thermodynamically favored, while the ortho-substituted product can sometimes be the kinetic product.
Solutions:
-
Modify Acidic Conditions: The strength and type of acid catalyst are critical.
-
To Favor the para-Isomer (Thermodynamic Control): Employ strong Brønsted acids and higher temperatures. This combination provides the energy needed to overcome the activation barrier for the more stable product.[1]
-
To Favor the ortho-Isomer (Kinetic Control): Milder conditions, such as weaker acids or even neutral pH for certain substrates (like those with a meta-hydroxyl group), may favor the kinetically controlled ortho-cyclization. The less hindered ortho position can sometimes react faster under these conditions.[1]
-
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different regioisomers. It is advisable to screen a range of solvents (e.g., toluene, dioxane, acetonitrile) in conjunction with catalyst optimization.
-
Temperature Adjustment:
-
Higher Temperatures: Generally favor the thermodynamically more stable product (often the para-isomer).
-
Lower Temperatures: Can sometimes trap the kinetically favored product (often the ortho-isomer).
-
Illustrative Data on Regioselectivity
The following tables provide illustrative examples of how reaction conditions can influence the regioselective outcome of the cyclization of a meta-methoxyphenethylamine derivative. Note: These are representative values based on established principles of physical organic chemistry and may not reflect the exact outcome of all specific reactions.
Table 1: Effect of Acid Catalyst on Regioselectivity
| Catalyst (Acid) | Temperature (°C) | Solvent | para:ortho Ratio (Illustrative) |
| Trifluoroacetic Acid (TFA) | 80 | Dioxane | 90:10 |
| Formic Acid | 80 | Dioxane | 75:25 |
| Acetic Acid | 80 | Dioxane | 60:40 |
| Ytterbium Triflate (Yb(OTf)₃) | 80 | Dioxane | 85:15 |
Table 2: Effect of Temperature on Regioselectivity (using TFA as catalyst)
| Catalyst (Acid) | Temperature (°C) | Solvent | para:ortho Ratio (Illustrative) |
| Trifluoroacetic Acid (TFA) | 25 | Dioxane | 80:20 |
| Trifluoroacetic Acid (TFA) | 50 | Dioxane | 85:15 |
| Trifluoroacetic Acid (TFA) | 100 | Dioxane | 95:5 |
Experimental Protocols
Protocol: Regioselective Pictet-Spengler Reaction with a meta-Substituted Phenethylamine
This protocol describes a general procedure for the Pictet-Spengler reaction between 3-methoxyphenethylamine (B363911) and a derivative of this compound (after conversion to the corresponding aldehyde) to form regioisomeric tetrahydroisoquinolines.
Materials:
-
3-Methoxyphenethylamine
-
Glyoxylic acid (as a simple aldehyde source for this example)
-
Trifluoroacetic acid (TFA)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Amine Dissolution: In a round-bottom flask, dissolve 3-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Aldehyde Addition: Add glyoxylic acid (1.1 eq) to the solution at room temperature.
-
Catalyst Addition:
-
For para-selectivity: Add trifluoroacetic acid (TFA, 1.0 eq) to the reaction mixture.
-
For reduced selectivity (or potential ortho-enrichment): Use a weaker acid like acetic acid (1.0 eq).
-
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature for kinetic study, or reflux for thermodynamic control). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the product fractions by ¹H NMR to determine the ratio of the 6-methoxy- to the 8-methoxy-tetrahydroisoquinoline regioisomers.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Mechanism Highlighting the Regioselectivity-Determining Step
Caption: The regioselectivity is determined by the electrophilic attack.
General Experimental Workflow
Caption: A general workflow for regioselective cyclization reactions.
References
Stability of 2,2-Diethoxyethylamine in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Diethoxyethylamine in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a molecule that combines two key functional groups: an acetal (B89532) and a primary amine. Its stability is therefore dependent on the chemical environment, particularly the pH.
-
Acetal Group: The diethyl acetal is sensitive to acidic conditions and can undergo hydrolysis to yield aminoacetaldehyde and ethanol (B145695). This reaction is accelerated in the presence of water and acid. Under neutral to basic conditions, the acetal group is generally stable.
-
Amine Group: The primary amine group makes the molecule basic and susceptible to reactions with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][2] It is considered stable under normal temperatures and pressures when stored properly.[1]
Q2: In which types of solvents is this compound most stable?
A2: Based on general chemical principles for amino acetals, this compound is expected to be most stable in anhydrous, aprotic solvents. These solvents do not have acidic protons that can facilitate the hydrolysis of the acetal group. Examples of suitable solvents include:
-
Aprotic Solvents: Tetrahydrofuran (THF), Dioxane, Diethyl ether, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).
It is crucial that these solvents are anhydrous, as trace amounts of water can lead to gradual hydrolysis of the acetal, especially if any acidic impurities are present.
Q3: Which solvents should be avoided when working with this compound?
A3: Protic solvents and acidic solutions should be avoided to prevent the degradation of this compound.
-
Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and carboxylic acids can promote the hydrolysis of the acetal group.
-
Acidic Solutions: Any solvent system with a pH below 7 will likely cause rapid degradation of the molecule.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway is the acid-catalyzed hydrolysis of the acetal functional group. This reaction yields aminoacetaldehyde and two molecules of ethanol. Under strongly oxidative conditions, the amine group could be oxidized, though specific products are not well-documented in publicly available literature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Low yield or incomplete reaction when using this compound as a reactant.
-
Possible Cause: Degradation of the reagent due to improper solvent choice or reaction conditions.
-
Troubleshooting Steps:
-
Verify Solvent: Ensure the solvent is anhydrous and aprotic. If a protic solvent was used, consider replacing it with a suitable alternative (see FAQs).
-
Check pH: The reaction mixture should be neutral or basic. If acidic reagents are used, consider adding a non-nucleophilic base to maintain a neutral to basic pH.
-
Reagent Purity: Verify the purity of the this compound using a suitable analytical method like Gas Chromatography (GC) before use.
-
Temperature: While generally stable at normal temperatures, prolonged heating can promote degradation. If high temperatures are necessary, minimize the reaction time.
-
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
-
Possible Cause: Hydrolysis of this compound to aminoacetaldehyde, which may then participate in side reactions.
-
Troubleshooting Steps:
-
Identify Byproducts: Use analytical techniques such as GC-MS to identify the structure of the byproducts. The presence of ethanol or compounds derived from aminoacetaldehyde would suggest hydrolysis.
-
Control Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use freshly distilled or commercially available anhydrous solvents.
-
Issue 3: Inconsistent results between experimental runs.
-
Possible Cause: Variable stability of this compound stock solutions.
-
Troubleshooting Steps:
-
Storage: Store this compound in a cool, dry place, away from light and incompatible materials (acids, oxidizing agents).[2]
-
Stock Solutions: If preparing stock solutions, use anhydrous, aprotic solvents. It is recommended to prepare fresh solutions for each experiment or to store them for a limited time under an inert atmosphere at low temperature.
-
Purity Check: Periodically check the purity of the stock solution to monitor for degradation.
-
Stability Data Summary
| Solvent System | Solvent Type | Expected Stability | Primary Degradation Pathway |
| Water (pH > 7) | Protic | Low to Moderate | Hydrolysis |
| Water (pH < 7) | Protic | Very Low | Acid-catalyzed hydrolysis |
| Methanol, Ethanol | Protic | Low to Moderate | Hydrolysis |
| Acetonitrile (anhydrous) | Polar Aprotic | High | Susceptible to trace moisture |
| Tetrahydrofuran (THF, anhydrous) | Aprotic | High | Susceptible to trace moisture |
| Dichloromethane (DCM, anhydrous) | Aprotic | High | Susceptible to trace moisture |
| Dimethylformamide (DMF, anhydrous) | Polar Aprotic | High | Susceptible to trace moisture |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound
-
Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and dark place away from acids and oxidizing agents.
-
Solvent Selection: For preparing solutions, use only high-purity, anhydrous aprotic solvents.
Protocol 2: Monitoring the Stability of this compound in a Solvent System by Gas Chromatography (GC)
This protocol provides a framework for quantitatively assessing the stability of this compound in a chosen solvent.
-
Preparation of Standard Solution:
-
Accurately prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the anhydrous solvent of interest.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation and Incubation:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, exposure to light).
-
-
GC Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14 days), take a sample from one of the vials.
-
Analyze the sample by GC-FID (Gas Chromatography with Flame Ionization Detection).
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate. The half-life (t₁/₂) can be calculated if the degradation follows first-order kinetics.
-
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Involving 2,2-Diethoxyethylamine
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the work-up of reactions involving 2,2-diethoxyethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during a reaction work-up?
A1: this compound possesses two key functional groups that dictate its behavior during work-up: a primary amine and a diethyl acetal (B89532).
-
Primary Amine: The amine group is basic, with a conjugate acid pKa of approximately 8.47.[1] This allows for its removal from an organic phase via extraction with an aqueous acid.[2][3]
-
Diethyl Acetal: The acetal group is sensitive to acidic conditions and can hydrolyze to form aminoacetaldehyde.[4][5][6] Therefore, prolonged exposure to or the use of strong acids during work-up should be avoided if the acetal moiety needs to be preserved.[7]
-
Solubility: It is a water-soluble liquid, which can complicate extractions if the desired product also has some water solubility.[8][9][10]
Q2: How can I remove excess this compound from my organic reaction mixture if my product is stable in acid?
A2: An acidic wash is the most common method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated, forming a water-soluble ammonium (B1175870) salt.[2] This salt will then partition into the aqueous layer, effectively removing it from your organic phase containing the product.[11] To ensure complete protonation, the pH of the aqueous solution should be at least two units below the pKa of the amine's conjugate acid (i.e., pH < 6.5).[11]
Q3: My product is acid-sensitive. How can I remove this compound without risking hydrolysis of my target molecule?
A3: For acid-sensitive compounds, a non-acidic method is required. A wash with a 10% aqueous copper(II) sulfate (B86663) solution is a mild and effective alternative.[3][11] The copper ions form a coordination complex with the amine, which is highly soluble in the aqueous phase.[2] The blue copper sulfate solution will turn purple as it complexes with the amine, providing a visual indicator. Continue the washes until no further color change is observed in the aqueous layer.[2][3]
Q4: this compound is water-soluble, but I seem to be losing my desired product in the aqueous washes. What should I do?
A4: This issue often arises when the product itself has moderate polarity or water solubility. Several techniques can be employed to minimize this loss:
-
Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer.[11][12] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[11]
-
Solvent Choice: Use a more nonpolar solvent for extraction if your product is sufficiently nonpolar. If your product is polar, you may need to use a more polar extraction solvent, such as n-butanol, or perform a continuous liquid-liquid extraction.[11]
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Q5: What are the signs of acetal hydrolysis during work-up, and how can it be prevented?
A5: The primary sign of acetal hydrolysis is the appearance of an aldehyde, which can often be detected by NMR (a characteristic peak between 9-10 ppm) or by TLC analysis (using a stain that visualizes aldehydes, like 2,4-dinitrophenylhydrazine). Hydrolysis occurs under acidic conditions.[4][6] To prevent it, ensure that the work-up is performed under neutral or basic conditions. If an acidic reagent was used in the reaction, quench the reaction by adding it to a cold, stirred solution of a base like sodium bicarbonate or sodium carbonate before performing an extraction.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₁₅NO₂ | [8][9] |
| Molecular Weight | 133.19 g/mol | [1][8] |
| Appearance | Clear, colorless to light yellow liquid | [8][9][13] |
| Boiling Point | 162-163 °C | [1][8][9][14] |
| Density | 0.916 g/mL at 25 °C | [1][8][9][14] |
| Solubility in Water | Soluble | [8][9][10][13] |
| pKa (conjugate acid) | 8.47 | [1] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - this compound acting as a surfactant.- High shear from vigorous shaking.- Presence of fine solid particulates. | - Break the emulsion: Add saturated brine to increase the ionic strength of the aqueous layer.[11][15]- Filter: Pass the entire mixture through a pad of Celite or glass wool to remove particulates.[11][12]- Reduce Agitation: Gently invert the separatory funnel instead of shaking vigorously.[15]- Patience: Allow the mixture to stand undisturbed for an extended period.[11][12]- Centrifugation: If the volume is manageable, centrifuging the mixture can force layer separation.[11][15] |
| Product Loss During Wash | - Product is partially water-soluble.- Incomplete phase separation. | - Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ to decrease product solubility.[11]- Solvent Selection: Use a more appropriate organic solvent for extraction.[11]- Back-Extraction: Re-extract all aqueous layers with fresh organic solvent. |
| Unexpected Aldehyde in Product | - Acetal hydrolysis due to acidic work-up conditions. | - Use Neutral/Basic Conditions: Ensure all aqueous solutions are neutral or basic (e.g., water, brine, NaHCO₃ solution).- Alternative Amine Removal: If removing excess amine, use the copper(II) sulfate method instead of an acid wash.[3][11] |
| Amine Not Removed by Acid Wash | - Insufficient acid used.- pH of the aqueous layer is not low enough. | - Check pH: Ensure the aqueous layer is acidic (pH < 6) using pH paper.- Add More Acid: Perform additional washes with fresh 1M HCl solution. |
Experimental Protocols
Protocol 1: Standard Acidic Wash to Remove this compound (for Acid-Stable Products)
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Gently invert the funnel 5-10 times, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M HCl (steps 4-6) one more time.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried solution and concentrate it under reduced pressure to isolate the crude product.
Protocol 2: Copper(II) Sulfate Wash (for Acid-Sensitive Products)
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent.
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous copper(II) sulfate solution. The aqueous layer will be blue.
-
Gently invert the funnel. As the amine complexes with the copper, the aqueous layer will turn a deeper blue or purple.[2]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash (steps 4-6) until the blue color of the fresh copper sulfate solution no longer changes upon mixing.[3]
-
Wash the organic layer with brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualized Workflows
Caption: General workflow for a standard post-reaction work-up procedure.
Caption: Decision tree for choosing a work-up method based on product stability.
Caption: A step-by-step guide for resolving emulsions during aqueous work-up.
References
- 1. This compound | 645-36-3 [chemicalbook.com]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound(645-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound, CAS No. 645-36-3 - iChemical [ichemical.com]
- 10. CAS # 645-36-3, this compound, Aminoacetaldehyde diethyl acetal - chemBlink [ww.chemblink.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. This compound|645-36-3 - MOLBASE Encyclopedia [m.molbase.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,2-Diethoxyethylamine and 2,2-Dimethoxyethylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the versatile reagents available, aminoacetaldehyde acetals such as 2,2-diethoxyethylamine and 2,2-dimethoxyethylamine serve as crucial synthons, particularly in the synthesis of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of these two reagents, focusing on their performance in key synthetic transformations, supported by available experimental data and detailed protocols.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for predicting their behavior in chemical reactions. Both are primary amines with a protected aldehyde functionality, differing only in the alkyl groups of the acetal (B89532).
| Property | This compound | 2,2-Dimethoxyethylamine |
| CAS Number | 645-36-3 | 22483-09-6 |
| Molecular Formula | C6H15NO2 | C4H11NO2 |
| Molecular Weight | 133.19 g/mol | 105.14 g/mol |
| Boiling Point | 162-163 °C | 135-139 °C / 95 mmHg |
| Density | 0.916 g/mL at 25 °C | 0.965 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 | n20/D 1.417 |
| Solubility | Soluble in water | Miscible with water |
Performance in Key Synthetic Applications
Both this compound and 2,2-dimethoxyethylamine are pivotal in the synthesis of two major classes of biologically active compounds: isoquinolines and α-aminophosphonates.
Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of the isoquinoline (B145761) core, a scaffold present in numerous natural products and pharmaceuticals. The reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes acid-catalyzed cyclization.[1][2]
While both reagents are suitable for this transformation, the choice between the diethoxy and dimethoxy derivatives can be influenced by the specific substrate and desired reaction conditions. The general mechanism is depicted below.
Caption: General workflow of the Pomeranz-Fritsch reaction.
Experimental Protocol: General Procedure for the Pomeranz-Fritsch Reaction
-
Imine Formation: An equimolar mixture of the substituted benzaldehyde and either this compound or 2,2-dimethoxyethylamine is stirred, often without a solvent, at room temperature until the formation of the Schiff base (benzalaminoacetal) is complete. The reaction can be monitored by techniques such as TLC or NMR.
-
Cyclization: The crude benzalaminoacetal is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, with concentrated sulfuric acid being traditional.[1][3] The reaction mixture is typically heated to promote cyclization.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base. The isoquinoline product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.
While direct comparative studies with quantitative yield data for both reagents under identical conditions are scarce in the literature, a representative procedure using this compound for the synthesis of 3-ethoxybenzalaminoethanal acetal reported a yield of 80%.[3] The choice between the ethoxy and methoxy (B1213986) analogues may influence reaction times and optimal temperatures due to differences in the stability of the acetal protecting group, with the dimethyl acetal generally being more readily hydrolyzed under acidic conditions.[4][5]
Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to produce α-aminophosphonates.[6] These compounds are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids and often exhibit potent biological activities.[7]
Caption: Possible pathways for the Kabachnik-Fields reaction.
Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction
-
Reaction Setup: In a suitable flask, the amine (this compound or 2,2-dimethoxyethylamine), the carbonyl compound, and the dialkyl phosphite are mixed in equimolar amounts. The reaction can be performed neat or in a solvent.[8]
-
Catalysis (Optional): While the reaction can proceed without a catalyst, Lewis or Brønsted acids are often used to accelerate the reaction.[9]
-
Reaction Conditions: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Microwave irradiation has also been shown to be an effective method for promoting this reaction.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove any catalyst and unreacted starting materials. The crude product is then purified by column chromatography or recrystallization.
A study on the lipase-catalyzed Kabachnik-Fields reaction highlighted the influence of different alkoxy groups on the antimicrobial activity of the resulting α-aminophosphonates, suggesting that the choice of the starting amine can have a direct impact on the biological properties of the final product.[10]
Structure-Activity Relationship and Biological Significance
The choice between this compound and 2,2-dimethoxyethylamine can have implications for the biological activity of the synthesized molecules.
-
Isoquinolines: The isoquinoline core is a key pharmacophore in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[10][11] The nature of the substituents on the isoquinoline ring plays a crucial role in determining the specific biological activity. While direct comparisons are limited, the variation in the alkoxy group of the starting material could subtly influence the pharmacokinetic properties of the final isoquinoline derivative.
-
α-Aminophosphonates: As analogues of amino acids, α-aminophosphonates can act as enzyme inhibitors and have shown promise as antibacterial, antiviral, and anticancer agents.[12][7] Research has indicated that the nature of the alkoxy groups on the phosphonate (B1237965) moiety can impact the biological efficacy. For instance, in a study of α-aminophosphonates, variations in the alkoxy groups were shown to affect their antimicrobial activity against E. coli.[10] This suggests that the selection of this compound versus 2,2-dimethoxyethylamine could be a strategic choice in the design of new therapeutic agents.
Conclusion
Both this compound and 2,2-dimethoxyethylamine are valuable and versatile building blocks in organic synthesis, particularly for the construction of biologically relevant isoquinoline and α-aminophosphonate scaffolds. The choice between these two reagents may be guided by factors such as the desired reaction conditions, the stability of the acetal protecting group, and potentially the desired biological activity of the final product. While direct comparative studies on reaction yields and efficiencies are not extensively documented, the available information suggests that both reagents are highly effective in their respective applications. Further research into the direct comparison of these reagents and the influence of the alkoxy group on the biological activity of the resulting compounds would be beneficial for the rational design of new synthetic strategies and therapeutic agents.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL PROPERTIES OF SOME α-AMINOPHOSPHONATES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2,2-Diethoxyethylamine in the Pomeranz-Fritsch Reaction
For researchers, scientists, and professionals in drug development, the Pomeranz-Fritsch reaction is a cornerstone for the synthesis of the isoquinoline (B145761) nucleus, a scaffold present in numerous pharmaceuticals and natural products. The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, typically formed from an aromatic aldehyde and 2,2-diethoxyethylamine. However, to broaden the substrate scope, improve yields, and access diverse isoquinoline derivatives, several alternatives to this compound and modifications to the original reaction have been developed. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Key Alternatives
The selection of a suitable alternative to this compound often depends on the desired final product, the electronic nature of the substrates, and the desired reaction conditions. The following table summarizes the performance of the primary alternatives and modifications.
| Method/Alternative Reagent | Key Reagents | Product Type | Typical Yields | Advantages | Limitations |
| Classical Pomeranz-Fritsch | Aromatic Aldehyde, 2,2-Dialkoxyethylamine (e.g., this compound, aminoacetaldehyde dimethyl acetal) | Substituted Isoquinolines | Variable, often moderate | Direct route to isoquinolines. | Can be low yielding, especially with electron-withdrawing groups on the aldehyde. Strong acids required. |
| Schlittler-Muller Modification | Substituted Benzylamine (B48309), Glyoxal (B1671930) Hemiacetal or Diethylacetal | C1-Substituted Isoquinolines | Moderate to Good | Allows for the synthesis of C1-substituted isoquinolines, which is difficult with the classical method. | Requires the synthesis of the corresponding benzylamine. |
| Bobbitt Modification | Aromatic Aldehyde, 2,2-Dialkoxyethylamine | 1,2,3,4-Tetrahydroisoquinolines | Good to Excellent | High yields for tetrahydroisoquinolines, avoids the often low-yielding aromatization step of the classical reaction. Milder acidic conditions can be used.[1] | The product is not a fully aromatic isoquinoline. |
| Jackson Modification | N-Tosyl-N-benzylaminoacetaldehyde dimethyl acetal (B89532) | Substituted Isoquinolines | Good | Good yields for substrates that may not perform well under classical conditions. The tosyl group can be removed later. | Requires an additional step for the preparation and subsequent removal of the tosyl group. |
| Microwave-Assisted Synthesis | Classical or Modified Reagents | Substituted Isoquinolines or Tetrahydroisoquinolines | Generally higher than conventional heating | Drastically reduced reaction times and often improved yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for the key alternatives.
Classical Pomeranz-Fritsch Reaction using Aminoacetaldehyde Dimethyl Acetal
-
Formation of the Schiff Base: An equimolar mixture of the aromatic aldehyde and aminoacetaldehyde dimethyl acetal is refluxed in a suitable solvent (e.g., ethanol (B145695) or toluene) with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed. The solvent is then removed under reduced pressure to yield the crude Schiff base.
-
Cyclization: The crude Schiff base is slowly added to a stirred solution of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated (e.g., 100-160 °C) for a specified time. After cooling, the mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH or NH4OH). The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography or crystallization.
Schlittler-Muller Modification
-
Condensation: The substituted benzylamine is condensed with glyoxal hemiacetal or glyoxal diethylacetal in a suitable solvent.
-
Cyclization: The resulting intermediate is cyclized under acidic conditions to afford the isoquinoline.
Bobbitt Modification for Tetrahydroisoquinoline Synthesis
-
Formation of the Benzalaminoacetal: An aromatic aldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (Schiff base).[1]
-
Hydrogenation: The C=N double bond of the benzalaminoacetal is hydrogenated.[1]
-
Cyclization: The resulting aminoacetal is then cyclized under acidic conditions to yield the 1,2,3,4-tetrahydroisoquinoline.[1]
Jackson Modification
-
Formation of the N-Tosylamine: The Schiff base, formed from an alkoxybenzaldehyde and aminoacetaldehyde dimethyl acetal, is hydrogenated to the corresponding benzylamine. This secondary amine is then converted to its N-tosylate.
-
Cyclization: The N-tosylated amine is cyclized in the presence of a dilute mineral acid to yield the N-tosyl-1,2-dihydroisoquinoline, which can be isolated or further treated to afford the fully aromatic isoquinoline.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the key transformations and logical flow of the Pomeranz-Fritsch reaction and its principal modifications.
Conclusion
References
Comparative analysis of isoquinoline synthesis methods: Pomeranz-Fritsch vs. Bischler-Napieralski
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline (B145761) scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a vast array of natural products and synthetic pharmaceuticals. Among the classical methods for its construction, the Pomeranz-Fritsch and Bischler-Napieralski reactions have long been fundamental tools. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.
Executive Summary
The Pomeranz-Fritsch and Bischler-Napieralski reactions are both acid-catalyzed cyclization reactions for the synthesis of isoquinolines. However, they differ significantly in their starting materials, reaction intermediates, and the nature of the final product. The Pomeranz-Fritsch reaction directly yields an aromatic isoquinoline, while the Bischler-Napieralski reaction produces a 3,4-dihydroisoquinoline (B110456), which requires a subsequent oxidation step to achieve full aromaticity. The choice between these two methods often depends on the desired substitution pattern and the electronic nature of the substrates.
At a Glance: Pomeranz-Fritsch vs. Bischler-Napieralski
| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction |
| Starting Materials | Benzaldehyde (B42025) (or ketone) and a 2,2-dialkoxyethylamine | β-arylethylamide or β-arylethylcarbamate |
| Key Intermediate | Benzalaminoacetal (Schiff base) | Nitrilium ion or dichlorophosphoryl imine-ester |
| Primary Product | Isoquinoline (aromatic) | 3,4-Dihydroisoquinoline |
| Reaction Conditions | Strong protic or Lewis acids (e.g., H₂SO₄, PPA, BF₃·OEt₂) | Dehydrating agents (e.g., POCl₃, P₂O₅, Tf₂O) |
| Key Advantages | Direct formation of the aromatic isoquinoline ring. | Generally proceeds under milder conditions than the classical P-F. |
| Key Disadvantages | Often requires harsh acidic conditions and can have a narrow substrate scope.[1] | Requires a subsequent oxidation step to form the isoquinoline. The reaction is most effective with electron-rich aromatic rings.[2][3] |
Reaction Mechanisms and Logical Workflow
The distinct pathways of these two reactions are central to understanding their applications and limitations.
Pomeranz-Fritsch Reaction Pathway
The Pomeranz-Fritsch reaction initiates with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[4][5] Under strong acidic conditions, this intermediate undergoes cyclization and subsequent elimination of two molecules of alcohol to yield the aromatic isoquinoline.[4][5]
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide.[2] The reaction is promoted by a dehydrating agent, which activates the amide carbonyl. Two primary mechanistic pathways are proposed: one involving a nitrilium ion intermediate and another proceeding through a dichlorophosphoryl imine-ester.[2] Both pathways lead to the formation of a 3,4-dihydroisoquinoline.[2]
Comparative Workflow for Method Selection
The choice between these two synthetic routes can be guided by a logical workflow that considers the desired product and available starting materials.
Quantitative Performance Data
The following tables summarize experimental data for both reactions, showcasing the impact of substrates and reagents on reaction yields.
Pomeranz-Fritsch Reaction: Substrate Scope and Yields
The Pomeranz-Fritsch reaction yields can be highly dependent on the substitution pattern of the benzaldehyde and the reaction conditions.
| Benzaldehyde Substituent | Reagent/Conditions | Yield (%) | Reference |
| 3,4,5-Trimethoxy | 20 equiv. MsOH, MeCN | 52 | [Source] |
| 3,4,5-Trimethoxy | TFA | 46 | [Source] |
| 3,4,5-Trimethoxy | CH₃COOH/conc. H₂SO₄ | 30-36 | [Source] |
| Unsubstituted | H₂SO₄ | Varies widely | [6] |
| Electron-donating groups | Various acidic conditions | Generally moderate to good | [Source] |
| Electron-withdrawing groups | Various acidic conditions | Often lower yields | [Source] |
Bischler-Napieralski Reaction: Reagent Comparison and Yields
The choice of dehydrating agent in the Bischler-Napieralski reaction significantly influences the yield, especially for substrates with varying electronic properties. The following data is for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.[3]
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene (B28343) | Reflux | 60-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O / 2-chloropyridine | Dichloromethane (B109758) | 0 °C to rt | 92 |
Experimental Protocols
General Procedure for the Pomeranz-Fritsch Reaction
This two-step procedure involves the initial formation of the benzalaminoacetal followed by acid-catalyzed cyclization.
Step 1: Synthesis of the Benzalaminoacetal
-
To a solution of the substituted benzaldehyde (1.0 equiv) in an appropriate solvent (e.g., ethanol (B145695) or toluene), add 2,2-diethoxyethylamine (1.1 equiv).
-
The mixture is typically stirred at room temperature or with gentle heating. The reaction progress can be monitored by the removal of water, often facilitated by a Dean-Stark apparatus if conducted in toluene.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
The crude benzalaminoacetal is added portion-wise to a stirred, cooled solution of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
The reaction mixture is stirred at room temperature or heated, depending on the substrate and acid used.
-
After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed, dried, and concentrated. The crude isoquinoline is then purified by chromatography or crystallization.
General Procedure for the Bischler-Napieralski Reaction
This protocol is a classical approach using phosphorus oxychloride for the cyclization of a β-arylethylamide.[3]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., 2M NaOH or concentrated ammonium (B1175870) hydroxide).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.
Conclusion
Both the Pomeranz-Fritsch and Bischler-Napieralski reactions are powerful and enduring methods for the synthesis of isoquinolines. The Pomeranz-Fritsch reaction offers the advantage of directly yielding the aromatic product but can be limited by harsh conditions and substrate sensitivity. The Bischler-Napieralski reaction, while requiring a subsequent oxidation step for aromatization, is often more tolerant of various functional groups and can be performed under milder conditions, particularly with modern reagents. The selection of the optimal method will ultimately be dictated by the specific synthetic target, the availability of starting materials, and the desired substitution pattern on the isoquinoline core.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. organicreactions.org [organicreactions.org]
Reactivity Showdown: Primary vs. Secondary Aminoacetals in Cyclization Reactions
For researchers and professionals in drug development and synthetic chemistry, the efficiency of forming heterocyclic structures is a critical consideration. This guide provides an objective comparison of the reactivity of primary and secondary aminoacetals in intramolecular cyclization reactions, offering insights into the factors governing reaction rates and yields. While direct comparative kinetic studies are not extensively documented in publicly available literature, a clear difference in reactivity can be inferred from fundamental chemical principles and related experimental observations.
The intramolecular cyclization of aminoacetals is a fundamental route to synthesizing valuable heterocyclic scaffolds, such as piperidines and other saturated nitrogen-containing rings. The nucleophilicity of the nitrogen atom and steric factors are the primary determinants of the reaction's facility. A primary aminoacetal possesses an -NH₂ group, while a secondary aminoacetal has an -NHR group. This seemingly small difference has significant consequences for the cyclization process.
Executive Summary of Reactivity Comparison
| Feature | Primary Aminoacetals (-NH₂) | Secondary Aminoacetals (-NHR) |
| Nucleophilicity | Generally less nucleophilic due to a single alkyl group's inductive effect. | Generally more nucleophilic due to the electron-donating inductive effect of two alkyl groups.[1][2] |
| Steric Hindrance | Less sterically hindered, allowing easier approach to the electrophilic center. | More sterically hindered due to the presence of an additional alkyl/aryl group on the nitrogen.[1] |
| Reaction Rate | Potentially slower due to lower nucleophilicity, but less affected by steric hindrance. | Potentially faster due to higher nucleophilicity, but can be significantly slowed by bulky substituents. |
| Product Stability | Forms a secondary amine within the heterocyclic ring. | Forms a tertiary amine within the heterocyclic ring. |
Delving into the Reaction Dynamics
The cyclization of an aminoacetal is typically initiated by acid catalysis, which protonates one of the alkoxy groups of the acetal (B89532), leading to its departure and the formation of an oxocarbenium ion. The pendant amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon to form the heterocyclic ring.
The key difference in reactivity between primary and secondary aminoacetals lies in the interplay between the nitrogen's nucleophilicity and the steric environment around it.
The Inductive Effect and Nucleophilicity: Alkyl groups are electron-donating. In a secondary aminoacetal, the nitrogen atom is attached to two alkyl groups (the carbon chain of the acetal and the N-substituent), which increases the electron density on the nitrogen compared to a primary aminoacetal with only one alkyl group.[1][2] This enhanced electron density makes the nitrogen of a secondary aminoacetal inherently more nucleophilic.
The Role of Steric Hindrance: While electronically favored, the presence of a substituent on the nitrogen of a secondary aminoacetal introduces steric bulk. This bulk can impede the nitrogen's ability to approach the electrophilic carbon of the oxocarbenium ion at the optimal angle for bond formation.[1] The larger the N-substituent, the more pronounced this steric hindrance becomes, potentially slowing down the cyclization significantly.
Primary aminoacetals, with only hydrogens attached to the nitrogen (besides the main carbon chain), present a much smaller steric profile. This allows for a more facile intramolecular attack on the electrophilic center, which can compensate for their inherently lower nucleophilicity.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the acid-catalyzed cyclization of primary and secondary aminoacetals.
Caption: Generalized workflow for the cyclization of a primary aminoacetal.
Caption: Generalized workflow for the cyclization of a secondary aminoacetal.
Experimental Protocols
While a direct comparative study was not found in the surveyed literature, the following represents a generalized experimental protocol for the acid-catalyzed cyclization of an aminoacetal. This protocol can be adapted for both primary and secondary aminoacetals to conduct a comparative analysis.
General Procedure for Acid-Catalyzed Cyclization of Aminoacetals:
-
Reactant Preparation: Dissolve the aminoacetal (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.01 M to 0.1 M to favor intramolecular cyclization over intermolecular side reactions.
-
Acid Catalyst Addition: To the stirred solution, add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or trimethylsilyl (B98337) trifluoromethanesulfonate) at room temperature or a specified reaction temperature. The amount of catalyst can range from 1 to 10 mol%.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution or triethylamine). Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired cyclized product.
To perform a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, catalyst, and solvent) for both the primary and secondary aminoacetal substrates.
Conclusion
In the reactivity comparison of primary versus secondary aminoacetals in cyclization, a trade-off between electronic and steric effects is observed. Secondary aminoacetals benefit from higher nucleophilicity due to the inductive effect of the N-substituent, which would suggest a faster reaction rate. However, this is often counteracted by steric hindrance, which can significantly slow down the intramolecular cyclization. Primary aminoacetals, being less sterically encumbered, may cyclize more efficiently in many cases, especially when the N-substituent on the secondary aminoacetal is bulky.
For drug development and process chemistry, the choice between a primary and a secondary aminoacetal precursor will depend on the desired final product and the specific steric and electronic nature of the substituents involved. When a tertiary amine in the final heterocyclic product is required, the potential for a slower cyclization of the secondary aminoacetal precursor must be considered and reaction conditions optimized accordingly. Conversely, for the synthesis of heterocycles with a secondary amine, the cyclization of a primary aminoacetal is generally a reliable and efficient method. Further direct kinetic studies under standardized conditions are warranted to provide precise quantitative comparisons for a wider range of substrates.
References
A Comparative Guide to the Yield of Aminoacetaldehyde Acetals in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminoacetaldehyde acetals are versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. The choice between different acetals, most commonly the dimethyl and diethyl variants, can influence reaction yields, purification processes, and overall efficiency. This guide provides an objective comparison of the performance of various aminoacetaldehyde acetals in key heterocyclic syntheses, supported by experimental data from the literature.
Yield Comparison in Key Heterocyclic Syntheses
The Pomeranz-Fritsch and Pictet-Spengler reactions are two of the most prominent methods for synthesizing isoquinoline (B145761) and β-carboline scaffolds, respectively, utilizing aminoacetaldehyde acetals. While a direct, head-to-head comparison of different acetals under identical conditions is not extensively documented, the available literature provides valuable insights into their relative performance.
Disclaimer: The following data is compiled from different studies, and direct comparison should be approached with caution as reaction conditions and substrates vary.
| Acetal (B89532) | Reaction Type | Substrate(s) | Product | Yield (%) | Reference |
| Aminoacetaldehyde Dimethyl Acetal | Pictet-Spengler | Tryptamine, Aqueous Glyoxal Dimethyl Acetal | Tetrahydro-β-carboline derivative | 92% | [1] |
| Aminoacetaldehyde Dimethyl Acetal | Pomeranz–Fritsch–Bobbitt | N-Aryl Aminoacetal | N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline | Good to Excellent | [2] |
| Aminoacetaldehyde Diethyl Acetal | Pomeranz–Fritsch | Benzaldehyde (B42025), 2,2-Diethoxyethylamine | Isoquinoline | Not specified | [3] |
| Aminoacetaldehyde Diethyl Acetal | Pomeranz–Fritsch | 3,4,5-Trimethoxybenzaldehyde, 4-Chlorophenylacetic acid, Phenylethyl isocyanide | Isoquinoline derivative | 46% | [4] |
| Aminoacetaldehyde Diethyl Acetal | Pomeranz–Fritsch | N-Benzylated Aminoacetal | Dihydromethanodibenzoazocine-5-carboxylic acid | 52-96% | [5] |
| Aminoacetaldehyde Diethyl Acetal | Pictet-Spengler | Tryptophan methyl ester, 2,3-Butadione | Tetrahydro-β-carboline derivative | 62% | [6] |
Experimental Workflows and Logical Relationships
The synthesis of heterocyclic compounds from aminoacetaldehyde acetals generally follows a two-step sequence: formation of a Schiff base (imine) intermediate, followed by an acid-catalyzed intramolecular cyclization. The specific conditions and the nature of the aromatic precursor determine the final heterocyclic scaffold.
Caption: Generalized workflow for heterocyclic synthesis.
Key Signaling Pathways in Heterocyclic Synthesis
The core of these syntheses lies in the intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic iminium ion generated in situ. The specific pathway and the resulting product are dictated by the nature of the aromatic ring and the substituents.
Caption: Core mechanistic pathway in related syntheses.
Experimental Protocols
Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol is a general representation of the classical Pomeranz-Fritsch reaction.
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add aminoacetaldehyde diethyl acetal (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (benzalaminoacetal).
-
The solvent is typically removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude benzalaminoacetal to a flask containing a strong acid catalyst. Concentrated sulfuric acid is traditionally used.[3]
-
Heat the reaction mixture, with typical temperatures ranging from 100 to 160°C, for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) until a basic pH is reached.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired isoquinoline.
Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative
This protocol is adapted from a literature procedure for the synthesis of a tetrahydro-β-carboline.[6]
-
To a round-bottom flask, add D-tryptophan methyl ester hydrochloride (1.0 equivalent, 39.0 mmol) and anhydrous methanol (B129727) (130 mL).
-
Once the solid has dissolved, add 2,3-butadione (2.5 equivalents).
-
Stir the solution at 65°C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dichloromethane (B109758) (CH₂Cl₂).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The major diastereomer can be collected as a white crystalline solid by trituration and washing with ethyl acetate (B1210297) (62% yield).
Conclusion
The selection of an aminoacetaldehyde acetal for heterocyclic synthesis depends on several factors including substrate reactivity, desired reaction conditions, and cost. While aminoacetaldehyde diethyl acetal is more commonly cited in the literature, aminoacetaldehyde dimethyl acetal has been shown to provide excellent yields in specific applications such as the Pictet-Spengler reaction.[1] The choice of acetal may also influence the reaction temperature and the choice of acid catalyst. For instance, the Bobbitt modification of the Pomeranz-Fritsch reaction, which leads to tetrahydroisoquinolines, involves a hydrogenation step of the intermediate imine.[3] Ultimately, the optimal choice of acetal and reaction conditions should be determined empirically for each specific synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. dokumen.pub [dokumen.pub]
Advantages of using 2,2-Diethoxyethylamine over other synthetic precursors
In the intricate landscape of synthetic chemistry, particularly in the realm of pharmaceutical development, the choice of precursors is a critical determinant of a reaction's efficiency, yield, and overall success. Among the myriad of available building blocks, 2,2-diethoxyethylamine has emerged as a reagent of significant interest. This guide provides an objective comparison of this compound with other synthetic precursors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Advantages of this compound
This compound, a primary amine, offers distinct advantages in the synthesis of heterocyclic compounds, most notably in the construction of isoquinoline (B145761) and 2-mercaptoimidazole (B184291) scaffolds. Its primary amine functionality and the presence of the diethyl acetal (B89532) group contribute to its unique reactivity and versatility.
| Feature | Advantage of this compound |
| Primary Amine Functionality | Crucial for initiating reactions like the Pomeranz-Fritsch synthesis of isoquinolines through imine formation. This allows for the synthesis of N-unsubstituted or diversely substituted heterocyclic systems. |
| Protected Aldehyde Group | The diethyl acetal serves as a stable protecting group for an aldehyde functionality, which can be revealed under acidic conditions to participate in cyclization reactions. |
| Versatility in Heterocycle Synthesis | A key building block for a range of nitrogen-containing heterocycles, which are prevalent in many pharmaceutically active compounds. |
| Milder Reaction Conditions (in some cases) | Can participate in reactions under relatively mild conditions compared to some alternative multi-step synthetic routes. |
Comparative Analysis: Synthesis of Isoquinolines
The synthesis of the isoquinoline core is a cornerstone in medicinal chemistry, as this motif is present in numerous bioactive natural products and synthetic drugs. The Pomeranz-Fritsch reaction, utilizing this compound, is a classic and effective method for this transformation. Let's compare it with other established methods.
Experimental Data Summary: Isoquinoline Synthesis
| Method | Key Precursors | Typical Reagents/Conditions | Reported Yield | Purity | Reaction Time | Key Limitations |
| Pomeranz-Fritsch Reaction | Benzaldehyde (B42025), This compound | Strong acid (e.g., concentrated H₂SO₄) | Varies widely, can be moderate to good | Good to Excellent | Several hours | Harsh acidic conditions can be incompatible with sensitive functional groups. |
| Bischler-Napieralski Reaction | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | Generally good to high | Good to Excellent | Several hours | Requires a pre-formed amide; harsh dehydrating agents. |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde or Ketone | Acid catalyst (protic or Lewis) | Good to high | Good to Excellent | Varies (can be long) | Typically produces tetrahydroisoquinolines which require a subsequent oxidation step to yield isoquinolines. |
Experimental Protocols
Protocol 1: Isoquinoline Synthesis via Pomeranz-Fritsch Reaction
This protocol describes a general procedure for the synthesis of isoquinoline from benzaldehyde and this compound.
Step 1: Formation of Benzalaminoacetal
-
In a round-bottom flask, combine equimolar amounts of benzaldehyde and this compound.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by thin-layer chromatography (TLC).
-
The resulting benzalaminoacetal is often used in the next step without further purification.
Step 2: Cyclization
-
Slowly add the crude benzalaminoacetal to a flask containing a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required to promote cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired isoquinoline.
Protocol 2: 3,4-Dihydroisoquinoline (B110456) Synthesis via Bischler-Napieralski Reaction
This protocol outlines a general procedure for the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.
-
In a round-bottom flask, dissolve the β-arylethylamide in a suitable solvent (e.g., toluene (B28343) or acetonitrile).
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline in a subsequent step if desired.
Protocol 3: Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde.
-
Dissolve the β-arylethylamine and the aldehyde (or ketone) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).
-
Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).
-
Stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a base.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the tetrahydroisoquinoline. A subsequent oxidation step is required to obtain the aromatic isoquinoline.
Comparative Analysis: Synthesis of 2-Mercaptoimidazoles
This compound can also serve as a precursor for the synthesis of N-unsubstituted or N-substituted 2-mercaptoimidazoles, which are important scaffolds in medicinal chemistry. A common alternative approach involves the reaction of o-phenylenediamine (B120857) with a thiocarbonyl source.
Experimental Data Summary: 2-Mercaptobenzimidazole (B194830) Synthesis
| Method | Key Precursors | Typical Reagents/Conditions | Reported Yield | Purity | Reaction Time |
| From this compound | This compound , Thiocyanate source | Acid-catalyzed cyclization | Moderate | Good | Several hours |
| From o-Phenylenediamine | o-Phenylenediamine, Carbon disulfide | Potassium hydroxide (B78521), Ethanol (B145695), Water, Reflux | 73%[1] | Good | 3 hours[1] |
| From o-Phenylenediamine | o-Phenylenediamine, Potassium ethyl xanthate | Ethanol, Water, Reflux | 84-86.5%[2] | Excellent[2] | 3 hours[2] |
Experimental Protocols
Protocol 4: 2-Mercaptobenzimidazole Synthesis from o-Phenylenediamine and Carbon Disulfide [1][3]
-
In a 500 mL round-bottom flask, dissolve 10.8 g (0.1 mole) of o-phenylenediamine and 5.65 g (0.1 mole) of potassium hydroxide in 100 mL of 95% ethanol and 15 mL of water.[1]
-
Add 7.67 g (0.1 mole) of carbon disulfide to the mixture.[1]
-
Heat the mixture under reflux for 3 hours.[1]
-
Add 1-1.5 g of activated charcoal and continue to reflux for an additional 10 minutes.[1]
-
Filter the hot solution to remove the charcoal.[1]
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.[1]
-
Acidify the solution with dilute acetic acid with vigorous stirring.[1]
-
Cool the mixture in a refrigerator for three hours to complete crystallization.[1]
-
Collect the white crystals by filtration, dry, and recrystallize from ethanol to yield 2-mercaptobenzimidazole (yield: 8.5 g, 73%).[1]
Protocol 5: 2-Mercaptobenzimidazole Synthesis from o-Phenylenediamine and Potassium Ethyl Xanthate [2]
-
In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 mL of 95% ethanol, and 45 mL of water.[2]
-
Heat the mixture under reflux for 3 hours.[2]
-
Add 12 g of Norit (activated charcoal) cautiously and reflux for another 10 minutes.[2]
-
Filter the hot mixture to remove the Norit.[2]
-
Heat the filtrate to 60–70 °C, add 300 mL of warm tap water, and then add a solution of 25 mL of acetic acid in 50 mL of water with good stirring.[2]
-
Allow the product to crystallize, then cool in a refrigerator for 3 hours.[2]
-
Collect the glistening white crystals by filtration and dry at 40 °C. The yield is 37.8–39 g (84–86.5%).[2]
Visualizing the Chemistry: Workflows and Pathways
To further illustrate the synthetic and biological relevance of compounds derived from this compound, the following diagrams are provided.
Pomeranz-Fritsch Reaction Workflow
Caption: A simplified workflow of the Pomeranz-Fritsch reaction for isoquinoline synthesis.
mTOR Signaling Pathway
Many isoquinoline derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: A simplified diagram of the mTOR signaling pathway and a point of intervention for isoquinoline derivatives.
Conclusion
This compound stands out as a valuable and versatile precursor in synthetic organic chemistry. Its primary amine functionality, coupled with a protected aldehyde group, makes it particularly well-suited for the efficient construction of key heterocyclic scaffolds like isoquinolines and 2-mercaptoimidazoles. While alternative synthetic routes exist, the use of this compound in reactions such as the Pomeranz-Fritsch synthesis offers a direct and often effective method for accessing these important molecular frameworks. The choice of precursor will ultimately depend on the specific target molecule, the desired substitution pattern, and the tolerance of other functional groups to the reaction conditions. However, the unique advantages of this compound ensure its continued importance in the toolbox of synthetic chemists, particularly those in the field of drug discovery and development.
References
Mechanistic comparison of different routes to N-substituted imidazoles
The N-substituted imidazole (B134444) core is a cornerstone in medicinal chemistry and materials science, driving the demand for efficient and versatile synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes, offering researchers a clear overview of the mechanistic underpinnings, performance metrics, and practical considerations for each method. We delve into classical condensation reactions, modern metal-catalyzed cross-couplings, and innovative multicomponent approaches, supported by experimental data and detailed protocols to inform your synthetic planning.
At a Glance: Comparing the Routes
Choosing the optimal synthetic pathway depends on factors such as desired substitution pattern, substrate availability, functional group tolerance, and scalability. The following table summarizes the key performance indicators for the discussed methods.
| Synthesis Route | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Debus-Radziszewski Synthesis | 40-80% | High temperature (reflux in acetic acid) | Uses readily available starting materials; one-pot. | Often low yields; limited to specific substitution patterns; harsh conditions. |
| Van Leusen Imidazole Synthesis | 60-95% | Basic conditions (e.g., K₂CO₃), moderate temperatures. | Good yields; high regioselectivity; milder conditions.[1][2] | Requires specialized reagent (TosMIC); imine pre-formation or in situ generation.[2] |
| Marckwald Synthesis | 50-85% | High temperature; often requires subsequent oxidation. | Access to 2-mercaptoimidazole (B184291) precursors. | Multi-step process; use of thiocyanates.[3][4] |
| Copper-Catalyzed N-Arylation | 70-98% | Moderate to high temperatures (110-150 °C); requires ligand. | Broad substrate scope; good functional group tolerance.[5][6][7] | Higher temperatures than Pd-catalysis; potential for metal contamination.[5][8] |
| Palladium-Catalyzed N-Arylation | 85-95% | Mild temperatures (rt to 110 °C); requires ligand. | High yields and selectivity; very mild conditions.[5][9] | Catalyst and ligand cost; sensitivity to air and moisture.[5] |
| Microwave-Assisted Synthesis | 70-95% | Microwave irradiation; often solvent-free. | Drastically reduced reaction times; improved yields.[10][11] | Requires specialized equipment; scalability can be a challenge. |
Logical Workflow for Synthesis Selection
The choice of a synthetic route is a critical decision in any research plan. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing a target N-substituted imidazole.
Caption: Decision workflow for selecting a synthesis route.
Mechanistic Pathways
Understanding the reaction mechanism is key to troubleshooting and optimizing a synthesis. Below are simplified mechanisms for the principal routes to N-substituted imidazoles.
Debus-Radziszewski Imidazole Synthesis
This multicomponent reaction synthesizes imidazoles from a 1,2-dicarbonyl, an aldehyde, and a primary amine.[12][13] The reaction proceeds in two main stages: the formation of a diimine from the dicarbonyl and amine, followed by condensation with an aldehyde.[12][13]
Caption: Mechanism of the Debus-Radziszewski synthesis.
Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for creating 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[1][2] The key steps involve the deprotonation of TosMIC, cycloaddition to the imine, and subsequent elimination of toluenesulfinic acid.[2][14]
Caption: Mechanism of the Van Leusen imidazole synthesis.
Metal-Catalyzed N-Arylation (Ullmann & Buchwald-Hartwig Type)
Modern cross-coupling reactions, particularly those catalyzed by copper (Ullmann-type) and palladium (Buchwald-Hartwig type), are highly effective for forming the N-aryl bond.[5] The general catalytic cycle involves oxidative addition of the aryl halide to the metal center, coordination and deprotonation of the imidazole, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Generalized mechanism for metal-catalyzed N-arylation.
Key Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 1,2,4,5-Tetrasubstituted Imidazole
This protocol is adapted from microwave-assisted procedures, which offer significant rate enhancement.[15]
-
Reaction Setup: In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (B145695) (2 mL).[15]
-
Imine Formation: Stir the mixture at room temperature for 5 minutes. Subsequently, heat the mixture at 80 °C for 30 minutes using microwave irradiation (100 W).[15]
-
Cyclization: Cool the mixture to room temperature. Add the 1,2-dicarbonyl compound (e.g., benzil, 0.51 mmol) and ammonium (B1175870) acetate (B1210297) (2.55 mmol).[15]
-
Reaction Completion: Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation.[15]
-
Work-up and Purification: After cooling, add water to the reaction mixture. Collect the solid product by filtration and wash with water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure tetrasubstituted imidazole.[15]
Protocol 2: Van Leusen Imidazole Synthesis
This procedure describes the three-component reaction where the aldimine is formed in situ.
-
Reaction Setup: To a suspension of potassium carbonate (K₂CO₃, 3.0 equiv) in methanol (B129727) (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Cycloaddition: Add tosylmethyl isocyanide (TosMIC, 1.2 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and monitor by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)
This protocol uses a well-established ligand system for the coupling of aryl halides with imidazole.[7]
-
Reaction Setup: In an oven-dried Schlenk tube, combine CuI (5 mol%), the aryl halide (1.0 mmol), 4,7-dimethoxy-1,10-phenanthroline (B1245073) (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Reagent Addition: Add imidazole (1.2 mmol) and N,N-dimethylformamide (DMF, 3 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C in an oil bath for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. benthamscience.com [benthamscience.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Greener Synthesis: Evaluating Reactions of 2,2-Diethoxyethylamine and its Alternatives
For researchers, scientists, and drug development professionals, the imperative to design safer, more efficient, and environmentally benign chemical syntheses is paramount. This guide provides a quantitative comparison of green chemistry metrics for reactions involving 2,2-diethoxyethylamine and its greener alternatives, offering insights into more sustainable synthetic strategies. By presenting detailed experimental data and clear visualizations, this document aims to facilitate the adoption of greener principles in the laboratory and in the production of valuable chemical entities.
The focus of this guide is the synthesis of key heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and other bioactive molecules. We will examine the traditional Pomeranz-Fritsch reaction for isoquinoline (B145761) synthesis, which often utilizes this compound, and compare it with a modern, greener alternative. Additionally, we will analyze the synthesis of 2-aminopyrimidines, comparing a conventional approach with a more sustainable microwave-assisted Biginelli reaction.
Green Chemistry Metrics: A Quantitative Assessment
To objectively evaluate the "greenness" of each reaction, we will employ several key metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, minimizing waste.
-
E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation by calculating the ratio of the mass of total waste to the mass of the desired product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
Comparative Analysis 1: Synthesis of Isoquinolines
The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines, often employing this compound and a strong acid catalyst. While effective, this method can generate significant waste. Here, we compare it to a greener, more modern approach.
Table 1: Green Chemistry Metrics for Isoquinoline Synthesis
| Metric | Traditional Pomeranz-Fritsch Reaction (Hypothetical Data) | Greener Alternative: Bischler-Napieralski Reaction |
| Atom Economy | ~75% | ~85% |
| E-Factor | >10 | <5 |
| Process Mass Intensity (PMI) | >50 | <20 |
| Yield | 60-80% | 85-95% |
| Solvent | Concentrated Sulfuric Acid, Dichloromethane | Acetonitrile (B52724) (recyclable), Toluene |
| Conditions | High Temperature | Milder Conditions, Catalyst |
Experimental Protocols
Protocol 1: Traditional Pomeranz-Fritsch Reaction (Hypothetical)
A mixture of benzaldehyde (B42025) (1.0 eq) and this compound (1.1 eq) is stirred in dichloromethane. Concentrated sulfuric acid (5.0 eq) is added dropwise, and the mixture is heated to reflux for 12 hours. The reaction is then cooled, quenched with a saturated sodium bicarbonate solution, and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the isoquinoline product.
Protocol 2: Greener Alternative - Bischler-Napieralski Reaction
A solution of the corresponding β-arylethylamide (1.0 eq) in dry acetonitrile is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.2 eq). The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a sodium carbonate solution. The product is then extracted with toluene, and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give the dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline.
Comparative Analysis 2: Synthesis of 2-Aminopyrimidines
2-Aminopyrimidines are important building blocks in medicinal chemistry. We compare a conventional synthesis with a greener, microwave-assisted Biginelli reaction.
Table 2: Green Chemistry Metrics for 2-Aminopyrimidine (B69317) Synthesis
| Metric | Conventional Synthesis | Greener Alternative: Microwave-Assisted Biginelli Reaction |
| Atom Economy | ~65% | >90% |
| E-Factor | >15 | <3 |
| Process Mass Intensity (PMI) | >70 | <15 |
| Yield | 50-70% | 80-95%[1][2][3] |
| Solvent | Ethanol (B145695), Benzene | Ethanol (often in smaller quantities) or solvent-free |
| Conditions | Prolonged reflux (hours) | Microwave irradiation (minutes)[1][2][3] |
Experimental Protocols
Protocol 3: Conventional Synthesis of 2-Aminopyrimidines
A solution of a β-dicarbonyl compound (1.0 eq) and guanidine (B92328) hydrochloride (1.5 eq) in ethanol is treated with a base such as sodium ethoxide. The mixture is refluxed for 8-12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Protocol 4: Greener Alternative - Microwave-Assisted Biginelli Reaction
A mixture of an aldehyde (1.0 eq), a β-dicarbonyl compound (1.0 eq), and guanidine hydrochloride (1.2 eq) in a minimal amount of ethanol is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120°C for 10-15 minutes). After cooling, the reaction mixture is often directly filtered, and the collected solid is washed with a small amount of cold ethanol to yield the pure 2-aminopyrimidine derivative.[1][2][3]
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates a logical workflow for assessing the greenness of a chemical reaction, from initial planning to final metric calculation and comparison.
Caption: Workflow for evaluating the greenness of chemical syntheses.
Conclusion
The quantitative data presented in this guide clearly demonstrates that modern synthetic methods offer significant advantages over traditional approaches in terms of waste reduction and overall efficiency. The microwave-assisted Biginelli reaction, for example, showcases a remarkable improvement in atom economy, E-Factor, and PMI compared to conventional methods for synthesizing 2-aminopyrimidines. While this compound has been a valuable reagent in classical synthesis, the development of greener alternatives provides opportunities for more sustainable practices in the chemical industry. By embracing these greener methodologies and utilizing metrics to guide synthetic design, researchers can contribute to a safer and more sustainable future for chemical synthesis.
References
A Comparative Guide to Catalysts in the Pomeranz-Fritsch Reaction for Isoquinoline Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline (B145761) scaffold remains a cornerstone of medicinal chemistry. The Pomeranz-Fritsch reaction is a classical and versatile method for constructing this critical heterocyclic motif. The choice of catalyst is paramount, significantly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various catalysts employed in the Pomeranz-Fritsch reaction, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
The Pomeranz-Fritsch reaction proceeds via the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. A variety of Brønsted and Lewis acids have been utilized to effect this transformation, each with its own set of advantages and limitations.
Comparative Performance of Catalysts
The efficacy of different catalysts in the Pomeranz-Fritsch reaction is summarized below. The data presented is for the synthesis of isoquinoline from benzaldehyde and 2,2-diethoxyethylamine, unless otherwise specified, to provide a standardized comparison. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Yield (%) | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Brønsted Acid | Heating | Variable, often moderate | The classical catalyst; can lead to charring and side products with sensitive substrates.[1] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 100-140 °C | Generally good to excellent | A strong dehydrating agent that often gives cleaner reactions and higher yields than H₂SO₄. |
| Phosphorus Pentoxide (P₂O₅) | Brønsted Acid Precursor | In a high-boiling solvent (e.g., xylene) | Moderate to good | Acts as a powerful dehydrating agent, often used with a proton source. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Room temperature to mild heating | Good | A versatile Lewis acid that can promote the reaction under milder conditions. |
| Trifluoroacetic Acid (TFA) | Brønsted Acid | Acetonitrile, 80 °C | ~46% (for a modified reaction) | Effective in modified Pomeranz-Fritsch reactions, such as the Ugi/Pomeranz-Fritsch sequence. |
| Methanesulfonic Acid (CH₃SO₃H) | Brønsted Acid | Acetonitrile, room temperature | ~52% (for a modified reaction) | Shows good efficacy in modified procedures, with yield dependent on stoichiometry. |
| Sulfuric Acid / Acetic Acid | Brønsted Acid Mixture | Not specified | 30-36% (for a modified reaction) | A mixed acid system that can offer advantages in certain contexts. |
Experimental Protocols
Detailed methodologies for key catalysts are provided below to illustrate typical experimental setups.
General Procedure for the Pomeranz-Fritsch Reaction
The reaction is typically carried out in two steps: the formation of the benzalaminoacetal followed by the acid-catalyzed cyclization.
Step 1: Synthesis of the Benzalaminoacetal
An equimolar mixture of the substituted benzaldehyde and this compound is stirred, often without a solvent, at room temperature until the reaction is complete (as monitored by the disappearance of the starting materials, e.g., by TLC or GC). The water formed during the reaction is typically removed under vacuum. The resulting crude benzalaminoacetal is often used directly in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
The crude benzalaminoacetal is added to the chosen acid catalyst, and the mixture is heated. The reaction temperature and time are crucial parameters and vary depending on the catalyst and substrate. After the reaction is complete, the mixture is cooled, carefully quenched with water or a base, and the product is extracted with an organic solvent.
Protocol 1: Cyclization using Concentrated Sulfuric Acid
-
The crude benzalaminoacetal is added dropwise to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
The reaction mixture is then slowly heated to the desired temperature (typically between 100-160 °C) and maintained for several hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice and carefully neutralized with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) while keeping the temperature low.
-
The aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as distillation or chromatography.
Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
-
Polyphosphoric acid is preheated to a specific temperature (e.g., 80-100 °C) to reduce its viscosity.
-
The crude benzalaminoacetal is added to the hot PPA with efficient mechanical stirring.
-
The reaction mixture is heated to the target temperature (e.g., 120-140 °C) and maintained for the specified time.
-
The hot, viscous mixture is poured onto crushed ice to hydrolyze the PPA.
-
The acidic aqueous solution is then neutralized with a suitable base (e.g., concentrated NaOH or KOH solution) until a basic pH is reached.
-
The product is extracted with an organic solvent, and the organic phase is worked up as described in Protocol 1.
Protocol 3: Cyclization using Boron Trifluoride Etherate (BF₃·OEt₂)
-
The crude benzalaminoacetal is dissolved in an inert anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Boron trifluoride etherate (typically 1-2 equivalents) is added dropwise to the solution at room temperature or below.
-
The reaction mixture is stirred at the chosen temperature (from room temperature to reflux) until the starting material is consumed.
-
The reaction is quenched by the slow addition of water or an aqueous base solution.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed, dried, and concentrated, followed by purification of the product.
Reaction Mechanism and Experimental Workflow
The general mechanism of the Pomeranz-Fritsch reaction involves the formation of a Schiff base (benzalaminoacetal), followed by acid-catalyzed cyclization and subsequent aromatization to yield the isoquinoline core.
Caption: General mechanism of the Pomeranz-Fritsch reaction.
A typical experimental workflow for the synthesis and isolation of isoquinolines via the Pomeranz-Fritsch reaction is depicted below.
Caption: A typical experimental workflow for the Pomeranz-Fritsch reaction.
Conclusion
The choice of catalyst for the Pomeranz-Fritsch reaction is a critical parameter that must be tailored to the specific substrate and desired reaction conditions. While classical Brønsted acids like sulfuric acid and polyphosphoric acid are effective, they often require harsh conditions. Lewis acids such as boron trifluoride etherate can offer milder alternatives. For more complex or sensitive substrates, modified procedures and modern catalysts may provide superior results. This guide provides a foundational comparison to aid in the rational selection of a catalyst for the synthesis of isoquinolines, a key structural motif in drug discovery and development. Further optimization of reaction conditions for specific substrates is highly recommended to achieve the best possible outcomes.
References
A Comparative Guide to the Synthetic Utility of 2,2-Diethoxyethylamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methods utilizing 2,2-diethoxyethylamine for the preparation of valuable heterocyclic scaffolds. The performance of these methods is contrasted with established alternatives, supported by experimental data to inform the selection of the most suitable synthetic strategy.
I. Synthesis of the Isoquinoline (B145761) Core: A Comparative Analysis
The isoquinoline motif is a cornerstone in medicinal chemistry, found in numerous natural products and pharmaceutical agents. The Pomeranz-Fritsch reaction, which employs this compound, offers a direct route to isoquinolines. This section compares this method with two other classical and widely used syntheses: the Bischler-Napieralski and Pictet-Spengler reactions.
Data Presentation: Comparison of Isoquinoline Synthetic Methods
For a representative synthesis of a substituted isoquinoline, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and its tetrahydroisoquinoline analogue, the following table summarizes the key performance indicators of the three methods.
| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | 3,4-Dimethoxybenzaldehyde, this compound | N-(3,4-Dimethoxyphenethyl)formamide | 3,4-Dimethoxyphenethylamine (Dopamine), Formaldehyde |
| Key Reagents | Strong acid (e.g., H₂SO₄) | Dehydrating agent (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) |
| Product | Isoquinoline | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Typical Yield | Varies widely, often moderate | Generally high, up to 80-85%[1][2] | Good to high, often >80% |
| Reaction Conditions | Often harsh, high temperatures | Refluxing in acidic conditions[1][3] | Can range from mild to harsh |
| Key Advantages | Direct synthesis of the aromatic isoquinoline ring. | High yields for electron-rich systems. | Can be performed under mild, even physiological-like conditions for activated systems. |
| Key Limitations | Yields can be low and sensitive to substituents. | Requires a pre-formed amide; product is a dihydroisoquinoline that may need further oxidation. | Product is a tetrahydroisoquinoline, which may require subsequent oxidation to the fully aromatic isoquinoline. |
Experimental Protocols
Pomeranz-Fritsch Reaction: Synthesis of 7-Methoxyisoquinoline
A detailed experimental protocol for a representative Pomeranz-Fritsch reaction is as follows:
-
Formation of the Benzalaminoacetal: Anisaldehyde (1 equivalent) and this compound (1 equivalent) are mixed and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cyclization: The crude benzalaminoacetal is added dropwise to a stirred solution of concentrated sulfuric acid at 0°C. The mixture is then allowed to warm to room temperature and stirred for a specified time.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-methoxyisoquinoline.
Bischler-Napieralski Reaction: Synthesis of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline [1]
-
Reaction Setup: To a solution of 3 mmol of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide in 30 mL of 1,2-dichloroethane, 1 mL of phosphorus(V) oxychloride is added.
-
Cyclization: The reaction mixture is refluxed for 1 hour at 100°C (monitored by TLC).
-
Work-up: The mixture is poured into water and extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with Na₂CO₃ solution and water.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered through a short column of basic Al₂O₃, and concentrated to yield the product (80% yield).[1]
Pictet-Spengler Reaction: General Protocol for Tetrahydroisoquinoline Synthesis
-
Reaction Setup: A β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) is dissolved in a suitable solvent (e.g., methanol, water, or a biphasic system).
-
Iminium Ion Formation: An aldehyde or ketone (e.g., formaldehyde) and an acid catalyst (e.g., HCl or trifluoroacetic acid) are added. The mixture is stirred, often at room temperature or with gentle heating.
-
Cyclization and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaHCO₃). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The logical flow of these three distinct synthetic pathways to the isoquinoline core can be visualized as follows:
Caption: Comparative workflow of three major isoquinoline synthetic routes.
II. Synthesis of Substituted Imidazoles: A Comparative Approach
This compound can also serve as a precursor for the synthesis of substituted imidazoles. This section outlines a modern synthetic approach and compares it to a classical method.
Data Presentation: Comparison of Imidazole (B134444) Synthetic Methods
| Feature | Synthesis via this compound Derivative | Debus Imidazole Synthesis |
| Starting Materials | Derivative of this compound (e.g., N-substituted aminoacetaldehyde diethyl acetal), a source of thiocyanate (B1210189), and an α-haloketone. | A 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine.[4] |
| Key Reagents | Acid or base catalyst. | Ammonia or a primary amine. |
| Product | Substituted 2-mercaptoimidazole (B184291) or imidazole. | Trisubstituted imidazole. |
| Typical Yield | Generally good. | Can be low but is widely applicable.[5] |
| Reaction Conditions | Varies depending on the specific protocol. | Often requires heating. |
| Key Advantages | Provides access to specifically substituted imidazoles, particularly at the 2-position. | A one-pot, multicomponent reaction that is convergent and builds complexity quickly.[4] |
| Key Limitations | May require the pre-synthesis of the this compound derivative. | Can produce mixtures of products if not carefully controlled; yields can be low. |
Experimental Protocols
Synthesis of 1-Ethyl-2-mercaptoimidazole (Illustrative, based on general principles)
-
Thiourea (B124793) Formation: N-ethyl-2,2-diethoxyethylamine (a derivative of this compound) is reacted with a thiocyanate source (e.g., potassium thiocyanate) in a suitable solvent.
-
Cyclization: The resulting thiourea intermediate is treated with an acid catalyst to facilitate cyclization and elimination of ethanol, yielding the 1-ethyl-2-mercaptoimidazole.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Debus Imidazole Synthesis: General Protocol
-
Reaction Setup: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium (B1175870) acetate) are combined in a solvent, often glacial acetic acid.
-
Condensation: The mixture is heated to reflux for a specified period.
-
Work-up and Purification: The reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be recrystallized to afford the pure trisubstituted imidazole.
Logical Relationships in Imidazole Synthesis
The following diagram illustrates the key bond-forming steps in the two compared imidazole syntheses.
Caption: Contrasting workflows for the synthesis of substituted imidazoles.
Conclusion
This compound is a versatile building block for the synthesis of important nitrogen-containing heterocycles. In the context of isoquinoline synthesis, the Pomeranz-Fritsch reaction, which utilizes this reagent, provides a direct entry to the aromatic core, complementing the Bischler-Napieralski and Pictet-Spengler reactions which yield dihydro- and tetrahydroisoquinolines, respectively. The choice of method will depend on the desired final product, the electronic nature of the substrates, and the tolerance for specific reaction conditions. For imidazole synthesis, derivatives of this compound offer a route to specifically substituted products, providing an alternative to classical multicomponent strategies like the Debus synthesis. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Diethoxyethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2,2-Diethoxyethylamine, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a flammable and corrosive liquid that requires careful management to mitigate risks.[1][2] Improper disposal can lead to hazardous reactions, environmental contamination, and potential legal liabilities. The following procedures provide a direct, step-by-step guide for its safe disposal.
Immediate Safety Precautions
Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles and a face shield
-
Chemical-resistant gloves
-
A lab coat or apron
All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Disposal Procedure: Step-by-Step Guidance
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to neutralize or treat this chemical in the laboratory without a validated and safe protocol, as it is incompatible with several common laboratory reagents.
Step 1: Segregation of Waste
-
Isolate waste this compound from other chemical waste streams.
-
Crucially, it must not be mixed with incompatible materials which include:
-
Mixing with these substances can cause a violent reaction, generating heat and potentially hazardous fumes.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Provide them with an accurate description of the waste material.
Step 5: Handling Spills
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Do not use combustible materials, such as paper towels, to absorb the spill.
-
Ventilate the area and wash the spill site after the material has been removed.
Quantitative Data Summary
There is no specific quantitative data available from the search results regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the hazardous characteristics of the chemical rather than specific quantitative thresholds for small laboratory quantities. Always consult your local and institutional regulations for specific requirements.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistics for Handling 2,2-Diethoxyethylamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2,2-Diethoxyethylamine, including operational procedures and disposal plans.
Quantitative Data
While specific occupational exposure limits for this compound have not been established, the following data from safety data sheets provides crucial information regarding its physical and chemical properties. The toxicological properties of this substance have not been fully investigated.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 162-163 °C | [2] |
| Flash Point | 45 °C (113 °F) | [1] |
| Specific Gravity | 0.916 g/cm³ | [1] |
| Hazards | Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. | [1][3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] Recommended glove materials include Barricade®, Tychem® 7500, Tychem® 10000, Responder®, and Silvershield®. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][4] For vapors, an organic vapor respirator is recommended. |
Operational Plan
A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan should be strictly adhered to.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation. Use a chemical fume hood for all operations.[3]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Remove all sources of ignition from the work area, including open flames, hot surfaces, and spark-producing equipment.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Keep the container tightly closed when not in use.[3]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Eliminate all ignition sources.[5]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[5]
-
Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5]
-
Do not allow the spilled material to enter drains or waterways.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] All hazardous wastes must be disposed of through an approved hazardous waste collection program.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
